Gnetumontanin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H32O11 |
|---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
4-[3-(3,5-dihydroxyphenyl)-7-[3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H/b2-1+ |
InChI Key |
RSCPVPKROFWCSQ-OWOJBTEDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Gnetumontanin B: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a complex stilbenoid found in plants of the Gnetum genus, notably Gnetum montanum. Stilbenoids are a class of natural phenols that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This compound, a resveratrol (B1683913) dimer, has demonstrated significant therapeutic potential, particularly as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory diseases. This technical guide provides an in-depth overview of the natural sourcing of this compound from Gnetum montanum, a detailed methodology for its isolation and purification, and an exploration of its interaction with the TNF-α signaling pathway.
Natural Source: Gnetum montanum
Gnetum montanum Markgr., a member of the Gnetaceae family, is a climbing, woody plant found in the mountainous regions of Vietnam and other parts of Asia.[1] Traditionally, its stems have been used in herbal medicine to treat a variety of ailments, including rheumatism, inflammation, and infections.[1] Phytochemical analyses of Gnetum montanum have revealed a rich and diverse composition of bioactive compounds, with stilbenoids being a prominent class.[1] The plant produces a wide array of these compounds, including resveratrol, gnetol, and various oligostilbenes, making it a valuable natural source for the discovery of novel therapeutic agents.
Isolation of this compound from Gnetum montanum
The isolation of this compound from Gnetum montanum is a multi-step process involving extraction, fractionation, and chromatographic purification. While yields of individual stilbenoids are often low, a systematic approach can lead to the successful isolation of the pure compound. The following protocol is a composite methodology based on established techniques for the separation of stilbenoids from Gnetum species.
Experimental Protocols
1. Plant Material Collection and Preparation:
-
The stems and rhizomes of Gnetum montanum are collected and authenticated.
-
The plant material is thoroughly washed, air-dried in the shade, and then ground into a fine powder using a heavy-duty blender.
2. Extraction:
-
The dried plant powder (e.g., 1 kg) is macerated with 95% ethanol (B145695) (e.g., 15 L) at room temperature.
-
The extraction is carried out on a rotary shaker at approximately 120 rpm for 24 hours.[1]
-
This process is repeated three times to ensure exhaustive extraction of the plant material.[1]
-
The ethanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.
3. Fractionation:
-
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Stilbenoids, including this compound, are typically enriched in the ethyl acetate fraction.
-
The ethyl acetate fraction is concentrated under reduced pressure to yield a dried extract.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
The ethyl acetate extract is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light.
-
Fractions containing compounds with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with this compound from the silica gel column are further purified on a Sephadex LH-20 column.
-
The column is typically eluted with methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
-
This step is effective in separating compounds based on their molecular size and polarity, further purifying the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to achieve high purity, preparative HPLC is employed.
-
A C18 reversed-phase column is commonly used.
-
The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated this compound can be assessed by analytical HPLC.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₃₂O₁₁ | [1] |
| Observed [M-H]⁻ (m/z) | 711.1858 | [1] |
| Calculated [M-H]⁻ (m/z) | 711.1872 | [1] |
| Mass Error (ppm) | -2.5 | [1] |
| Key MS/MS Fragments (m/z) | 693.1802, 617.1418, 587.1348 | [1] |
Biological Activity: Inhibition of TNF-α Signaling
This compound has been identified as a potent inhibitor of TNF-α. This pro-inflammatory cytokine plays a central role in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
TNF-α Signaling Pathway
TNF-α exerts its biological effects by binding to its receptors, primarily TNFR1 and TNFR2, on the cell surface. The binding of TNF-α to TNFR1 initiates a cascade of intracellular signaling events. This leads to the recruitment of adaptor proteins, such as TRADD and RIP1, which in turn activate downstream signaling pathways, including the NF-κB and MAPK pathways. The activation of these pathways results in the transcription of genes involved in inflammation, cell survival, and apoptosis.
The inhibitory action of this compound on TNF-α suggests that it may interfere with this signaling cascade at one or more points. This could involve direct binding to TNF-α, preventing its interaction with its receptors, or inhibiting the activity of key downstream signaling molecules.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Gnetum montanum.
Simplified TNF-α Signaling Pathway and Potential Inhibition by this compound
Caption: Simplified TNF-α signaling pathway and potential points of inhibition by this compound.
Conclusion
This compound represents a promising natural product with significant potential for the development of novel anti-inflammatory therapeutics. Its natural abundance in Gnetum montanum provides a viable source for its isolation. The detailed experimental protocols outlined in this guide offer a comprehensive framework for researchers to isolate and purify this compound for further investigation. The potent inhibition of TNF-α by this compound warrants further studies to elucidate its precise mechanism of action and to evaluate its efficacy in preclinical models of inflammatory diseases. This knowledge will be crucial for translating the therapeutic potential of this compound into clinical applications.
References
Gnetumontanin B: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetumontanin B, a naturally occurring stilbene (B7821643) trimer, has garnered significant interest within the scientific community for its notable biological activities, particularly its potent inhibition of tumor necrosis factor-alpha (TNF-α). This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It consolidates spectroscopic data, details experimental protocols for its isolation and characterization, and presents its biological activity in a structured format. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Composition
This compound is a complex stilbenoid oligomer, specifically a trimer formed from the oxidative coupling of two molecules of oxyresveratrol (B150227) and one molecule of resveratrol.[1] Its molecular formula has been established as C₄₂H₃₂O₉, with a corresponding molecular weight of 688.7 g/mol .
The structural elucidation of this compound was primarily achieved through extensive spectroscopic analysis, with two-dimensional nuclear magnetic resonance (2D NMR) techniques, such as HSQC and HMBC, playing a pivotal role in establishing the connectivity of the monomeric units.[1] The molecule features a central dihydrobenzofuran ring system, a common motif in oligostilbenoids from the Gnetum genus.
Below is a DOT language script for the visualization of the chemical structure of this compound.
Caption: A simplified representation of the constituent units of this compound.
Stereochemistry
The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. While the initial publication by Li et al. elucidated the relative stereochemistry through NOESY correlations, the absolute configuration was not definitively assigned. However, subsequent studies on closely related stilbenoids from Gnetum species have employed techniques such as vibrational circular dichroism (VCD) in conjunction with density functional theory (DFT) calculations to unambiguously determine the absolute configurations of chiral centers. Given the biosynthetic pathways and the stereochemical consistency of related compounds from the same genus, it is highly probable that this compound possesses a specific, naturally selected absolute stereochemistry. Further dedicated studies are required for the definitive assignment of its absolute configuration.
Quantitative Data
The following table summarizes the key quantitative data for this compound, including its ¹H and ¹³C NMR spectroscopic data, which are fundamental for its identification and structural verification.
| Parameter | Value | Reference |
| Molecular Formula | C₄₂H₃₂O₉ | [1] |
| Molecular Weight | 688.7 g/mol | [1] |
| ¹H NMR (CD₃OD, 500 MHz) δ (ppm) | Data not fully available in abstract | [1] |
| ¹³C NMR (CD₃OD, 125 MHz) δ (ppm) | Data not fully available in abstract | [1] |
| TNF-α Inhibition IC₅₀ | 1.49 x 10⁻⁶ mol/L | [1] |
Note: The detailed ¹H and ¹³C NMR chemical shifts are typically found in the full experimental section of the primary literature and are not fully available in the abstract.
Experimental Protocols
Isolation of this compound
The isolation of this compound from its natural source, the lianas of Gnetum montanum f. megalocarpum, involves a multi-step extraction and chromatographic process.[1]
Experimental Workflow for Isolation
Caption: A generalized workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered lianas of Gnetum montanum are extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their solubility.
-
Column Chromatography: The ethyl acetate fraction, which is typically enriched with stilbenoids, is subjected to repeated column chromatography on silica gel and Sephadex LH-20. Elution is performed with gradient solvent systems to separate the compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to afford pure this compound.
TNF-α Inhibition Assay
The inhibitory activity of this compound against TNF-α production is a key indicator of its anti-inflammatory potential. This is typically assessed using a cell-based assay.[1]
Experimental Workflow for TNF-α Inhibition Assay
Caption: A standard workflow for assessing TNF-α inhibition.
-
Cell Culture: Murine macrophages (e.g., RAW 264.7 cell line) are cultured in an appropriate medium.
-
Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production and secretion of TNF-α.
-
Treatment: Concurrently with or prior to LPS stimulation, the cells are treated with various concentrations of this compound.
-
Incubation: The treated cells are incubated for a specific period (e.g., 24 hours) to allow for TNF-α production.
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each concentration of this compound, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the production of TNF-α. While the precise molecular target of this compound within the TNF-α signaling pathway has not been fully elucidated, stilbenoids are known to interfere with key signaling cascades involved in inflammation. A plausible mechanism is the modulation of transcription factors, such as NF-κB, which are crucial for the expression of pro-inflammatory cytokines like TNF-α.
Potential Signaling Pathway of TNF-α Inhibition
Caption: A hypothetical signaling pathway for TNF-α production and its potential inhibition by this compound.
Conclusion
This compound stands out as a promising natural product with significant anti-inflammatory properties. This guide has provided a detailed overview of its chemical structure, stereochemical considerations, and biological activity, supported by experimental methodologies. Further research is warranted to fully elucidate its absolute stereochemistry and the precise molecular mechanisms underlying its potent TNF-α inhibitory activity. Such studies will be invaluable for its potential development as a therapeutic agent for inflammatory diseases.
References
The Biosynthesis Pathway of Gnetumontanin B in Gnetum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetumontanin B, a complex stilbenoid trimer with significant therapeutic potential, is an intriguing secondary metabolite found in Gnetum species. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its primary metabolic precursors to the final oligomerization step. While the complete enzymatic machinery for its synthesis in Gnetum is yet to be fully elucidated, this document synthesizes the current understanding of stilbenoid biosynthesis to present a plausible pathway. This guide includes a summary of the key enzymatic steps, detailed hypothetical experimental protocols for pathway elucidation, and quantitative data on related precursor molecules found in Gnetum. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding for researchers in the field of natural product biosynthesis and drug development.
Introduction
Stilbenoids are a class of phenolic compounds produced by a variety of plant species, and they exhibit a wide range of biological activities. Gnetum, a genus of gymnosperms, is a rich source of diverse stilbenoids, including monomers like resveratrol (B1683913) and oxyresveratrol (B150227), and their oligomers. This compound is a stilbene (B7821643) trimer oligomerized from two units of oxyresveratrol and one unit of resveratrol, first isolated from Gnetum montanum f. megalocarpum. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This guide outlines the currently accepted pathway for the formation of its monomeric precursors and proposes a mechanism for their subsequent oligomerization.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the stilbenoid monomers (resveratrol and oxyresveratrol) and the subsequent oxidative coupling of these monomers to form the final trimer.
Formation of Stilbenoid Monomers
The initial steps of the pathway are part of the well-characterized phenylpropanoid pathway.
-
Shikimate Pathway: The pathway begins with the synthesis of the aromatic amino acid L-phenylalanine from primary metabolites via the shikimate pathway.
-
Phenylpropanoid Pathway Core:
-
Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated by PAL to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated by C4H, a cytochrome P450 enzyme, to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated by 4CL to form its thioester, p-coumaroyl-CoA.
-
-
Stilbene Synthase (STS) Activity: The key step in stilbenoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate-malonate pathway) by stilbene synthase (STS) . This reaction proceeds through a polyketide folding mechanism to yield trans-resveratrol.
-
Formation of Oxyresveratrol: Oxyresveratrol (trans-2,3',4,5'-tetrahydroxystilbene) is believed to be formed from resveratrol through hydroxylation, although the specific enzyme responsible for this conversion in Gnetum has not been definitively identified. Cytochrome P450 monooxygenases are likely candidates for this transformation.
A diagram of the upstream biosynthetic pathway leading to the formation of resveratrol and oxyresveratrol is presented below.
Oligomerization to this compound
The formation of this compound from its monomeric precursors is proposed to occur via oxidative coupling reactions. This process is likely catalyzed by enzymes such as peroxidases (POX) or laccases (LAC) , which are known to be involved in the polymerization of phenolic compounds.
The proposed mechanism involves the generation of radical intermediates from two molecules of oxyresveratrol and one molecule of resveratrol, which then couple in a specific regio- and stereoselective manner to form the complex trimeric structure of this compound. The precise sequence of these coupling events and the specific enzymes that control this process in Gnetum are areas of active research.
Quantitative Data
While quantitative data for this compound itself is scarce in the literature, studies have reported the concentrations of its precursors, resveratrol and isorhapontigenin (B148646) (a methylated derivative of resveratrol), in Gnetum montanum. This data provides a basis for understanding the metabolic flux towards stilbenoid production in this species.
| Compound | Plant Part | Concentration (% of ethanol (B145695) extract) | Analytical Method | Reference |
| Resveratrol | Lianas | 3-5% | HPLC-DAD | [1] |
| Isorhapotigenin | Lianas | 3-5% | HPLC-DAD | [1] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed protocols for key experiments.
Identification and Characterization of Oxidative Enzymes
This protocol describes the identification of candidate peroxidase and laccase genes from a Gnetum species and the subsequent characterization of the recombinant enzymes.
Protocol:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from Gnetum montanum tissues (e.g., leaves, stems) using a suitable kit, and first-strand cDNA is synthesized.
-
Gene Identification: Degenerate primers designed from conserved regions of known plant peroxidases and laccases are used to amplify partial gene fragments. Full-length cDNAs are then obtained using Rapid Amplification of cDNA Ends (RACE).
-
Heterologous Expression: The full-length cDNAs are cloned into an appropriate expression vector and transformed into a host system like E. coli or Pichia pastoris.
-
Protein Purification: The recombinant enzymes are purified from the cell lysate or culture medium using affinity chromatography.
-
Enzyme Assays: The purified enzymes are incubated with resveratrol and oxyresveratrol in various stoichiometric ratios in a suitable buffer. The reaction is monitored over time.
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of this compound. The structure of the product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Biomimetic Synthesis
This protocol outlines a method for the non-enzymatic, biomimetic synthesis of this compound, which can help to understand the feasibility of the proposed oxidative coupling.
Protocol:
-
Reactant Preparation: Solutions of resveratrol and oxyresveratrol are prepared in a suitable solvent (e.g., acetone, methanol).
-
Oxidative Coupling: A one-electron oxidant, such as ferric chloride (FeCl₃) or silver oxide (Ag₂O), is added to the solution of stilbenoid monomers.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or HPLC.
-
Purification: The reaction mixture is purified using column chromatography to isolate the oligomeric products.
-
Structural Elucidation: The structure of the purified products is determined by MS and NMR to confirm the synthesis of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound in Gnetum species is a complex process that likely involves the well-established phenylpropanoid pathway for the synthesis of its monomeric precursors, resveratrol and oxyresveratrol, followed by a specific, enzyme-catalyzed oxidative coupling. While the general framework of this pathway is understood, the specific enzymes responsible for the final oligomerization step remain to be definitively identified and characterized.
Future research should focus on:
-
Transcriptome and proteome analysis of Gnetum species to identify candidate peroxidase and laccase genes involved in stilbenoid oligomerization.
-
Functional characterization of these candidate enzymes through heterologous expression and in vitro assays.
-
Metabolomic studies to quantify the levels of this compound and its precursors in different tissues and developmental stages of Gnetum plants.
A thorough understanding of the this compound biosynthetic pathway will not only provide insights into the chemical ecology of Gnetum but also pave the way for the sustainable production of this promising bioactive compound through metabolic engineering or synthetic biology approaches.
References
Gnetumontanin B: A Technical Guide to its Physical, Chemical, and Biological Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gnetumontanin B is a complex stilbenoid, specifically a stilbene (B7821643) trimer, that has garnered scientific interest due to its notable biological activities.[1] Isolated from the lianas of Gnetum montanum, this natural compound is an oligomer formed from two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit.[1][2] Its significance primarily lies in its potent inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory processes.[1][3] This guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound.
Physical and Chemical Properties
This compound is a phenolic compound, presenting as a powder in its isolated form.[2] Its structural complexity, derived from the combination of resveratrol and oxyresveratrol units, results in a high molecular weight. Detailed properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 809237-87-4 | [2] |
| Molecular Formula | C₄₂H₃₂O₁₁ | [2] |
| Molecular Weight | 713.0 g/mol | [2] |
| Physical Description | Powder | [2] |
| Type of Compound | Phenol, Stilbene Trimer | [1][2] |
| Purity | ≥98% (Commercially available) | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone.[1][2] | |
| Source | Isolated from the lianas of Gnetum montanum.[1][2][3] |
Biological Activity
The primary reported biological activity of this compound is its potent anti-inflammatory action through the inhibition of TNF-α production.[1][3] This activity suggests its potential as a lead compound for the development of therapeutics targeting inflammatory diseases.
Table 2: Biological Activity of this compound
| Target | Activity | IC₅₀ Value | Source |
| TNF-α Production | Inhibition | 1.49 µM (1.49 x 10⁻⁶ mol/L) | [1][3] |
At a concentration of 10⁻⁵ mol/L, this compound demonstrated a TNF-α inhibitory ratio of 58.1% (p < 0.05).[1]
Signaling Pathway Involvement: TNF-α Inhibition
This compound exerts its anti-inflammatory effect by inhibiting the production of TNF-α. The TNF-α signaling pathway is a critical cascade in the inflammatory response. When TNF-α binds to its receptor (TNFR), it initiates a series of intracellular events that lead to the activation of transcription factors like NF-κB, ultimately resulting in the expression of pro-inflammatory genes. By inhibiting TNF-α production, this compound effectively dampens this entire downstream cascade.
Caption: Figure 1: Simplified diagram of the TNF-α signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Isolation and Purification Workflow
This compound is isolated from its natural source, Gnetum montanum, through a multi-step extraction and chromatographic process. The general workflow is designed to separate the compound of interest from a complex mixture of plant metabolites.
Caption: Figure 2: A representative workflow for the isolation of this compound from its plant source.
Methodology Detail:
-
Extraction: The dried and powdered lianas of Gnetum montanum are subjected to extraction with an organic solvent like ethanol or methanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The biologically active fractions (monitored by bioassay) are retained.
-
Chromatography: The active fraction is subjected to multiple rounds of column chromatography. An initial separation is typically performed on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Purification: Fractions containing the target compound are identified by Thin-Layer Chromatography (TLC). These fractions are then pooled and further purified using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation Workflow
The definitive structure of this compound was determined using a combination of modern spectroscopic techniques.[1] This process involves analyzing the compound to determine its molecular formula, mass, and the precise arrangement of its atoms and bonds.
Caption: Figure 3: The process of determining the chemical structure of a novel natural product like this compound.
Methodology Detail:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to obtain the exact mass of the molecule, which allows for the determination of its molecular formula (C₄₂H₃₂O₁₁).
-
1D NMR Spectroscopy:
-
¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms in the molecule.
-
¹³C NMR: Reveals the number and type of carbon atoms (e.g., aromatic, aliphatic, carbonyl).
-
-
2D NMR Spectroscopy: These experiments are crucial for assembling the final structure.[1]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule.
-
-
Data Interpretation: By combining all the spectroscopic data, the planar structure and relative stereochemistry of this compound can be unambiguously determined.
TNF-α Inhibition Assay Protocol (Representative)
The IC₅₀ value of this compound against TNF-α was determined using a cell-based assay.[1] The following is a representative protocol based on standard methods for measuring TNF-α inhibition.
Objective: To determine the concentration of this compound that inhibits 50% of TNF-α production in stimulated macrophages.
Materials:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.
-
Stimulant: Lipopolysaccharide (LPS).
-
Test Compound: this compound dissolved in DMSO and diluted in cell culture medium.
-
Assay Kit: Mouse TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), antibiotics, Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Plate macrophages in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a "vehicle control" (DMSO only) and a "no-stimulant" control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to all wells except the "no-stimulant" control to induce the production of TNF-α.
-
Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) to allow for cytokine production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted TNF-α.
-
ELISA: Quantify the amount of TNF-α in each supernatant sample using a commercial ELISA kit according to the manufacturer’s instructions. This involves capturing the TNF-α on an antibody-coated plate, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve from the TNF-α standards provided in the kit.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
References
Gnetumontanin B: A Technical Guide to Biological Activity Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a stilbenoid, a class of natural phenolic compounds, found in plants of the Gnetum genus. Stilbenoids have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the core biological activity screening assays relevant to this compound, including detailed experimental protocols and data interpretation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively evaluate the therapeutic potential of this compound. While direct quantitative data for isolated this compound is limited in publicly available literature, this guide leverages data from extracts of Gnetum species known to contain this compound and related stilbenoids to provide a comprehensive framework for its biological characterization.
Anticancer Activity
This compound, as a constituent of Gnetum montanum extract, has been associated with anticancer properties. The primary screening assays for evaluating the anticancer potential of this compound focus on its effects on cell viability, proliferation, and migration.
Cell Viability and Cytotoxicity Assays
The initial step in assessing anticancer activity is to determine the cytotoxic effects of this compound on cancer cell lines. The MTS assay is a widely used colorimetric method for this purpose.
-
Cell Culture: Human colon cancer cells (e.g., SW480) and a normal human colon epithelial cell line (e.g., NCM460) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a density of 3 × 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (or a relevant extract) for 24, 48, and 72 hours. A vehicle control (e.g., 0.1% DMSO) is also included.
-
MTS Reagent Addition: Following the incubation period, 20 µL of MTS solution is added to each well, and the plates are incubated for 2 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the concentration of the compound.
| Extract/Compound | Cell Line | Incubation Time (h) | IC50 (µg/mL) |
| Gnetum montanum Extract | SW480 | 24 | 126.50[1] |
| 48 | 78.25[1] | ||
| 72 | 50.77[1] | ||
| NCM460 | - | No cytotoxic effect observed |
Anti-Proliferative Activity
To assess the long-term effects of this compound on cancer cell proliferation, the colony-forming assay is a suitable method.
-
Cell Seeding: SW480 cells are seeded in a six-well plate at a low density (e.g., 400 cells/well).
-
Treatment: After 24 hours, the cells are treated with various concentrations of this compound.
-
Incubation: The cells are incubated until visible colonies are formed, with the medium and treatment being replaced every 4 days.
-
Staining: The colonies are fixed with 4.0% paraformaldehyde and stained with crystal violet.
-
Analysis: The number and size of the colonies are quantified.
Anti-Migratory Activity
The wound-healing assay is a straightforward method to evaluate the effect of this compound on cancer cell migration.
-
Cell Culture: SW480 cells are grown to full confluence in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.
-
Treatment: The cells are then incubated with different concentrations of this compound.
-
Imaging: The wound area is photographed at 0, 24, and 48 hours.
-
Analysis: The rate of wound closure is measured to determine the effect on cell migration.
Associated Signaling Pathway: PI3K/AKT
The anticancer effects of Gnetum montanum extract, containing this compound, have been linked to the inhibition of the PI3K/AKT signaling pathway.[2] This pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer.[3][4]
-
Cell Lysis: SW480 cells are treated with this compound, and cell lysates are prepared.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against key AKT pathway proteins (e.g., P-AKT, P-GSK-3β, P-PDK1, P-c-Raf) and apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, and Bcl-2).[1][5]
-
Detection: After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases. Stilbenoids are known to possess anti-inflammatory properties. A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.
While specific data for this compound is unavailable, a study on other compounds from Gnetum formosum provides context for potential activity. Additionally, other stilbenolignans from Gnetum cleistostachyum have shown moderate inhibitory activities on TNF-alpha.[6]
| Compound | Cell Line | Assay | IC50 (µM) |
| Gnetumoside A (from G. formosum) | RAW 264.7 | NO Inhibition | 14.10 ± 0.75[7] |
| Dexamethasone (Positive Control) | RAW 264.7 | NO Inhibition | 13.35 ± 1.52[7] |
Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize free radicals, which are implicated in cellular damage and various diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are standard methods for evaluating antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: The sample solution is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.
-
Reaction: The this compound sample is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 10-30 minutes).
-
Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
Data Analysis: The antioxidant capacity is expressed as Trolox equivalents (TEAC) or other relevant units.
A study on isolated stilbenoids from Gnetum gnemon reported that they exhibited DPPH radical scavenging activity comparable to that of ascorbic acid and dl-alpha-tocopherol.[8]
| Compound/Extract | Assay | Result |
| Stilbenoids from G. gnemon | DPPH | Activity similar to ascorbic acid and dl-alpha-tocopherol[8] |
| Ethyl acetate fraction of G. gnemon seeds | DPPH | IC50: 160.878 ppm[4] |
Enzyme Inhibition Activity
This compound may also exhibit inhibitory effects on various enzymes involved in disease pathogenesis. For instance, the inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes.
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Reaction Mixture: A solution of this compound is pre-incubated with α-glucosidase enzyme in a phosphate (B84403) buffer (pH 6.8).
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.
-
Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
While data for this compound is not available, studies have shown that extracts and other compounds from Gnetum species can inhibit α-glucosidase.
| Extract/Fraction | Assay | IC50 (µg/mL) |
| G. gnemon n-hexane fraction | α-Glucosidase Inhibition | 56.82[9] |
| G. gnemon ethyl acetate fraction | α-Glucosidase Inhibition | 99.61[9] |
| Acarbose (Positive Control) | α-Glucosidase Inhibition | ~8.7-130[5] |
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for screening biological activities and the implicated AKT signaling pathway.
Caption: General workflow for isolation and biological screening of this compound.
Caption: Postulated inhibitory effect of this compound on the AKT signaling pathway.
Conclusion
This compound represents a promising natural compound with potential therapeutic applications in cancer, inflammation, and metabolic disorders. This guide provides a foundational framework for its biological evaluation, outlining key screening assays and their methodologies. While further research is required to establish the specific activity of purified this compound, the data from related compounds and extracts strongly support its potential as a bioactive molecule. The protocols and pathways described herein serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this and other stilbenoids.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melinjo Seeds (Gnetum gnemon L.) Antioxidant Activity and Cytotoxic Effects on MCF-7 Breast Cancer Cells: A Study Based on Tracing of Resveratrol Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eudl.eu [eudl.eu]
- 6. Isolation and biomimetic synthesis of anti-inflammatory stilbenolignans from Gnetum cleistostachyum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Gnetumontanin B: A Comprehensive Technical Guide to a Novel Stilbene Trimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetumontanin B, a recently discovered stilbene (B7821643) trimer, represents a significant finding in the phytochemical landscape of the Gnetum genus. Isolated from Gnetum montanum, this complex oligostilbene has demonstrated potent biological activity, particularly in the inhibition of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This technical guide provides a detailed overview of the discovery, structural characterization, and known biological functions of this compound. It includes a summary of its quantitative data, a detailed account of the experimental protocols for its isolation and characterization, and a visualization of the pertinent biological signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
This compound was first isolated from the lianas of Gnetum montanum f. megalocarpum. Its structure as a novel stilbene trimer was determined through extensive spectroscopic analysis. The molecule is an oligomer formed from two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit.
Physicochemical and Spectroscopic Data
The structural characterization of this compound was established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₃₂O₁₁ | [1] |
| Molecular Weight | 712.2 g/mol | |
| Appearance | Amorphous Powder | |
| Optical Rotation | [α]D²⁵ -15.4 (c 0.5, MeOH) |
Table 1: Physicochemical Properties of this compound
The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data revealed a molecular ion peak that confirmed the molecular formula.
| Ion Mode | Observed m/z | Calculated m/z | Error (ppm) | Deduced Formula |
| Negative [M-H]⁻ | 711.1872 | 711.1875 | -2.5 | C₄₂H₃₁O₁₁ |
Table 2: High-Resolution Mass Spectrometry Data for this compound[1]
Further fragmentation analysis in the MS/MS spectrum provided insights into the connectivity of the stilbene units.
| Precursor Ion [M-H]⁻ (m/z) | Fragment Ions (m/z) |
| 711.1872 | 693.1802, 617.1418, 587.1348 |
Table 3: ESI-MS/MS Fragmentation Data of this compound[1]
Due to the complexity of the molecule, the complete assignment of ¹H and ¹³C NMR chemical shifts, as well as 2D NMR correlations (COSY, HSQC, HMBC, NOESY), are crucial for the unambiguous determination of its three-dimensional structure. While the initial discovery paper reported the use of these techniques, a publicly available, detailed table of these assignments is not yet available.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized procedure for the isolation of stilbenoids from Gnetum montanum, which would be adapted for the specific purification of this compound.
Workflow for the Isolation of this compound
Caption: Generalized workflow for the isolation and purification of this compound.
-
Plant Material Preparation: The lianas of Gnetum montanum are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning. An ethyl acetate fraction is typically where stilbenoids are concentrated.
-
Chromatographic Separation: The ethyl acetate fraction is further purified using a combination of chromatographic techniques. This includes initial separation on a silica gel column with a gradient elution system, followed by size-exclusion chromatography on a Sephadex LH-20 column.
-
Final Purification: The final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).
Structural Characterization Techniques
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which aid in the structural elucidation.
-
NMR Spectroscopy: A suite of NMR experiments is essential for the complete structural assignment.
-
1D NMR: ¹H and ¹³C NMR spectra provide information on the proton and carbon environments within the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the connectivity of the stilbene units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is key to determining the stereochemistry of the molecule.
-
-
Biological Activity and Signaling Pathways
This compound has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α).
| Biological Activity | IC₅₀ | Assay Conditions | Reference |
| TNF-α Inhibition | 1.49 x 10⁻⁶ mol L⁻¹ | Not specified |
Table 4: Bioactivity of this compound
TNF-α is a key pro-inflammatory cytokine involved in a multitude of cellular processes, including inflammation, apoptosis, and immune responses. The dysregulation of TNF-α is implicated in numerous inflammatory diseases. The inhibitory effect of this compound on TNF-α suggests its potential as a therapeutic agent for such conditions.
The canonical signaling pathway for TNF-α involves its binding to the TNF receptor (TNFR), which leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes. While the precise mechanism of this compound's inhibitory action has not been fully elucidated, it is hypothesized to interfere with this signaling cascade.
TNF-α Induced NF-κB Signaling Pathway
Caption: Hypothesized mechanism of TNF-α inhibition by this compound.
Future Directions
The discovery of this compound opens up several avenues for future research. A priority is the complete elucidation of its absolute configuration through more detailed NMR studies and potentially X-ray crystallography. Further investigation into its mechanism of action in inhibiting TNF-α is crucial, including identifying its direct molecular target within the NF-κB signaling pathway. Additionally, comprehensive in vitro and in vivo studies are warranted to explore its therapeutic potential for inflammatory diseases, as well as to assess its safety and pharmacokinetic profile. The development of synthetic routes to this compound would also be valuable for ensuring a sustainable supply for further research and development.
Conclusion
This compound is a promising new natural product with a complex and intriguing structure. Its potent TNF-α inhibitory activity highlights its potential as a lead compound for the development of novel anti-inflammatory drugs. This technical guide has summarized the current knowledge on this compound, providing a foundation for future research aimed at unlocking its full therapeutic potential. The detailed experimental approaches and data presented herein are intended to facilitate these future endeavors.
References
Gnetumontanin B: A Potent Natural Inhibitor of Tumor Necrosis Factor-Alpha (TNF-α)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the inhibition of TNF-α represents a key therapeutic strategy. Gnetumontanin B, a naturally occurring stilbene (B7821643) trimer isolated from Gnetum species, has emerged as a potent inhibitor of TNF-α. This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a mechanistic exploration of its action on critical inflammatory signaling pathways.
Introduction to this compound
This compound is a complex stilbenoid, specifically a trimer formed from two units of oxyresveratrol (B150227) and one unit of resveratrol.[1] Its unique chemical structure contributes to its significant biological activities, most notably its potent anti-inflammatory effects. Research has demonstrated that this compound effectively inhibits the production of TNF-α, a key mediator of the inflammatory cascade.[1][2][3][4][5][6][7][8][9]
Quantitative Inhibitory Data
The inhibitory potency of this compound against TNF-α has been quantified in scientific studies. The available data is summarized in the table below for clear comparison.
| Compound | Concentration | Inhibitory Ratio (%) | IC50 (µM) | Reference |
| This compound | 10 µM | 58.1% (P < 0.05) | 1.49 | [1][2][3][4][5][6][7][8][9] |
Table 1: Quantitative data on the inhibition of TNF-α by this compound.
Core Signaling Pathways in TNF-α Production and Inhibition
The production of TNF-α is tightly regulated by intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This compound is believed to exert its inhibitory effects by modulating these critical pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10][11] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[5][10] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α.[5][10][11]
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
The MAPK Signaling Pathway
The MAPK pathway is another crucial signaling route that regulates inflammation. It comprises a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS.[12] Activation of these kinases leads to the phosphorylation and activation of downstream transcription factors, such as AP-1, which also contribute to the expression of TNF-α and other inflammatory mediators.[12]
Figure 2: Simplified MAPK signaling pathway and the potential inhibitory action of this compound.
Experimental Protocols
The following sections detail standardized protocols that can be adapted to evaluate the inhibitory effects of this compound on TNF-α production and its underlying mechanisms.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.[2]
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[3]
-
Incubate for a specified period (e.g., 6-24 hours) depending on the assay.
-
Measurement of TNF-α Production (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of a specific protein (in this case, TNF-α) in a sample.
-
Procedure:
-
After cell treatment, collect the culture supernatant.[13]
-
Use a commercial mouse TNF-α ELISA kit and follow the manufacturer's instructions.[3][13]
-
Briefly, the supernatant is added to a microplate pre-coated with a TNF-α capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A substrate is added, and the resulting color change is proportional to the amount of TNF-α present.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α based on a standard curve.
-
Analysis of NF-κB and MAPK Signaling Pathways (Western Blot)
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the phosphorylation status of key signaling proteins, indicating pathway activation.
-
Procedure:
-
After cell treatment for a shorter duration (e.g., 15-60 minutes) to capture transient phosphorylation events, lyse the cells to extract total protein.[4]
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane to prevent non-specific antibody binding.[4]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, etc.).[14]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[4]
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.[14]
-
Figure 3: General experimental workflow for evaluating this compound's anti-inflammatory effects.
Conclusion
This compound demonstrates significant potential as a natural therapeutic agent for inflammatory diseases due to its potent inhibition of TNF-α. Its mechanism of action is likely rooted in the modulation of the critical NF-κB and MAPK signaling pathways. The experimental protocols outlined in this guide provide a robust framework for further investigation into the precise molecular interactions and for the preclinical evaluation of this compound. Future research should focus on detailed structure-activity relationship studies, in vivo efficacy, and safety profiling to fully elucidate the therapeutic promise of this compelling natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3.7. Interference with LPS-Induced TNF-α and IL-6 Production by RAW 264.7 Cells [bio-protocol.org]
- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Gnetumontanin B: A Technical Guide to its Solubility and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Gnetumontanin B, a stilbene (B7821643) trimer with significant biological activity. A detailed understanding of its solubility is crucial for researchers engaged in its extraction, purification, formulation, and in vitro/in vivo studies. This document synthesizes available qualitative solubility data, presents a standardized experimental protocol for quantitative solubility determination, and explores its interaction with the TNF-α signaling pathway.
This compound: Compound Profile
This compound is a naturally occurring stilbenoid isolated from plants of the Gnetum genus, such as Gnetum montanum.[1][2] It is a trimer composed of two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit.[1][2] The compound has garnered significant interest due to its potent biological activities, most notably its strong inhibitory effect on Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory processes.[1][2][3]
Solubility Profile of this compound
Currently, publicly available scientific literature provides qualitative solubility information for this compound but lacks specific quantitative data (e.g., in mg/mL or mol/L). This section summarizes the known qualitative solubility and presents a general protocol for its quantitative determination.
Qualitative Solubility
This compound is reported to be soluble in a range of common laboratory organic solvents. This solubility in polar and non-polar organic solvents is characteristic of many polyphenolic compounds.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Name | Solubility |
| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble[1] |
| Esters | Ethyl Acetate | Soluble[1] |
| Ketones | Acetone | Soluble[1] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Alcohols | Methanol, Ethanol | Soluble |
| Pyridines | Pyridine | Soluble |
Note: This information is based on data from chemical suppliers and qualitative descriptions in literature. For precise applications, quantitative determination is essential.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound in a specific solvent.[4] The following protocol outlines the steps for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a selected laboratory solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvent (e.g., Ethanol, DMSO, analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities, temperature-controlled
-
Analytical balance
-
Micropipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the concentration of the dissolved solute reaches a constant value.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial.
-
Allow the vials to stand undisturbed for a short period to let the solid settle.
-
Carefully withdraw a sample from the supernatant using a micropipette.
-
To remove any undissolved microparticles, centrifuge the sample or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Construct a calibration curve from the standard solutions to quantify the concentration in the experimental samples.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
Biological Activity: Inhibition of TNF-α Signaling
This compound has been identified as a potent inhibitor of TNF-α production.[1][2] TNF-α is a pro-inflammatory cytokine that plays a central role in a multitude of cellular processes, including inflammation, apoptosis, and cell survival.[5][6][7] Its signaling is mediated through two distinct cell surface receptors: TNFR1 and TNFR2.[5][8] The binding of TNF-α to these receptors initiates a cascade of intracellular signaling events.
The inhibitory action of this compound on TNF-α suggests its potential as a therapeutic agent for inflammatory diseases. The following diagram illustrates a simplified overview of the TNF-α signaling pathway, which this compound is known to modulate.
Caption: Simplified TNF-α signaling pathway showing potential inhibition by this compound.
Experimental Workflow for Assessing TNF-α Inhibition
To evaluate the inhibitory effect of this compound on TNF-α production, a standard in vitro cell-based assay can be employed. The following workflow outlines the key steps.
Caption: Experimental workflow for evaluating this compound's inhibition of TNF-α production.
Conclusion
This compound is a promising natural product with significant anti-inflammatory potential. While qualitative data indicates its solubility in several common laboratory solvents, a critical need exists for quantitative solubility studies to facilitate its development as a therapeutic agent. The standardized protocols provided in this guide offer a framework for researchers to systematically determine its solubility and further investigate its biological activities. A deeper understanding of its physicochemical properties and mechanism of action will be instrumental in unlocking its full therapeutic potential.
References
- 1. This compound | CAS:809237-87-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. hh.um.es [hh.um.es]
- 8. Reactome | TNF signaling [reactome.org]
A Technical Guide to Establishing the Long-Term Stability of Gnetumontanin B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, dedicated long-term stability studies for isolated Gnetumontanin B have not been extensively published in publicly accessible scientific literature. This guide, therefore, provides a comprehensive framework based on established international guidelines and best practices for natural product stability testing. It is intended to equip researchers with the necessary protocols and theoretical understanding to design and execute a robust stability program for this compound or similar stilbenoid compounds.
Introduction
This compound is a complex stilbene (B7821643) trimer isolated from plants of the Gnetum genus, notably Gnetum montanum.[1] Like other stilbenoids, it exhibits promising biological activities, but its chemical stability over time under various environmental conditions is a critical factor for its development as a potential therapeutic agent or research compound.[1] The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This data is used to establish a re-test period for the drug substance and recommend appropriate storage conditions.[2][3]
This technical guide outlines a systematic approach to evaluating the long-term stability of this compound, adhering to the principles laid out in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[2][4][5]
Part 1: Stability Study Design
A comprehensive stability study involves both forced degradation (stress testing) and formal studies under controlled long-term and accelerated conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to establish degradation pathways.[6][7] These studies help identify likely degradation products and demonstrate the specificity of the analytical methods used, ensuring they are "stability-indicating."[6] The goal is typically to achieve 5-20% degradation of the active substance.[8]
Table 1: Hypothetical Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Method | Proposed Conditions | Purpose |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Reflux at 60°C for 48 hours, with sampling at 0, 6, 12, 24, 48h. | To test susceptibility to degradation in an acidic environment.[6] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room temperature (25°C) for 24 hours, with sampling at 0, 4, 8, 12, 24h. | To test susceptibility to degradation in a basic environment.[6] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room temperature (25°C) for 24 hours, with sampling at 0, 4, 8, 12, 24h. | To evaluate sensitivity to oxidative stress.[9] |
| Thermal Degradation | Dry Heat Oven | 80°C for 72 hours (solid state). | To assess the effect of high temperature on the solid compound.[10] |
| Photostability | ICH-compliant photo-chamber | Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter.[3] | To determine if the compound is sensitive to light. |
Formal Stability Study
Formal studies are conducted over a longer duration to establish a re-test period. Data should be collected from at least three primary batches to ensure consistency.[3][4] The study should evaluate physical, chemical, and microbiological attributes where applicable.[2]
Table 2: Proposed Long-Term Stability Study Protocol for this compound
| Study Type | Storage Condition | Testing Frequency (Months) | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 | 12 Months (for submission) |
| Intermediate ¹ | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 | 12 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 | 6 Months |
¹ Intermediate testing is performed if a "significant change" occurs during the accelerated study.[4] A significant change is defined as a failure to meet the specification.[4]
Table 3: Analytical Tests for Stability Assessment
| Test Parameter | Acceptance Criteria (Example) | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Assay | 98.0% - 102.0% of initial value | Stability-Indicating HPLC-DAD |
| Degradation Products | Individual Impurity: ≤ 0.2%Total Impurities: ≤ 1.0% | Stability-Indicating HPLC-DAD |
| Solubility | Soluble in DMSO, Acetone, etc.[1] | Visual Inspection after dissolution |
| Water Content | Not more than 1.0% | Karl Fischer Titration |
Part 2: Detailed Experimental Protocols
Protocol for Forced Degradation Study
-
Sample Preparation : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a methanol:water mixture).[11] For thermal degradation, use the solid powder.
-
Acid Hydrolysis :
-
Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Place the solution in a sealed container and heat in a water bath at 60°C.
-
At each time point (0, 6, 12, 24, 48h), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis :
-
Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH.
-
Keep at room temperature.
-
At each time point (0, 4, 8, 12, 24h), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation :
-
Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂.
-
Keep at room temperature, protected from light.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation :
-
Place a thin layer of solid this compound powder in a petri dish in an 80°C oven.
-
At specified intervals, take samples, dissolve in solvent, and analyze.
-
-
Photostability :
-
Expose solid powder and a 1 mg/mL solution to light conditions as specified in ICH Q1B.
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.
-
Analyze exposed and control samples after the test period.
-
-
Analysis : Analyze all samples by a validated stability-indicating HPLC method. Calculate mass balance to ensure all degradation products are accounted for.
Protocol for Stability-Indicating HPLC Method
This method is designed for the quantification of stilbenes and is adaptable for this compound.[12][13][14]
-
System : HPLC with Diode Array Detector (DAD) or Mass Spectrometry (MS).
-
Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.[12]
-
Gradient Elution :
-
0-5 min: 10% B
-
5-30 min: 10% to 70% B
-
30-35 min: 70% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : Monitor at 286 nm and 306 nm, characteristic for stilbenes.[14] A full spectrum scan (200-400 nm) should be performed to identify optimal wavelengths for potential degradants.
-
Injection Volume : 10 µL.
-
Standard Preparation : Prepare a calibration curve using a reference standard of this compound at five concentrations (e.g., 5, 25, 50, 75, 100 µg/mL).
-
Sample Preparation : Accurately weigh and dissolve the stability sample in the initial mobile phase composition to a known concentration (e.g., 50 µg/mL).
-
Validation : The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Specificity is confirmed by demonstrating that peaks of degradation products and excipients do not interfere with the this compound peak, often using peak purity analysis via DAD or MS.
Part 3: Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for a this compound stability study.
Relevant Signaling Pathway
While not directly related to chemical stability, extracts from Gnetum montanum have been shown to interact with cellular pathways like the AKT signaling pathway. Understanding these interactions is crucial for the overall development of compounds derived from this plant.
Caption: Simplified AKT signaling pathway.
References
- 1. This compound | CAS:809237-87-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. database.ich.org [database.ich.org]
- 3. snscourseware.org [snscourseware.org]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. rjptonline.org [rjptonline.org]
- 7. acdlabs.com [acdlabs.com]
- 8. sgs.com [sgs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. iajpr.com [iajpr.com]
- 11. acgpubs.org [acgpubs.org]
- 12. oeno-one.eu [oeno-one.eu]
- 13. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Gnetumontanin B: A Deep Dive into its Predicted Pharmacokinetics and Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gnetumontanin B, a stilbene (B7821643) trimer isolated from Gnetum montanum, has garnered interest for its potential therapeutic properties. However, a comprehensive review of the existing scientific literature reveals a significant gap in our understanding of its pharmacokinetics and metabolism in animal models. To date, no dedicated studies have been published that quantify the absorption, distribution, metabolism, and excretion (ADME) of this compound.
This technical guide addresses this knowledge gap by providing a detailed overview of the known pharmacokinetics and metabolism of its constituent monomers and closely related stilbenoids. By examining the data available for oxyresveratrol (B150227) and gnetol (B1454320), we can construct a predictive model for the likely pharmacokinetic profile of this compound. This document summarizes the available quantitative data, outlines key experimental protocols from relevant studies, and utilizes visualizations to illustrate metabolic pathways and experimental workflows. The insights provided herein are intended to guide future preclinical research and inform the development of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a complex stilbenoid, specifically a trimer composed of two oxyresveratrol units and one resveratrol (B1683913) unit. It is one of several bioactive compounds found in Gnetum montanum, a plant used in traditional medicine.[1] While its pharmacological activities are an area of active research, its development into a viable drug candidate is contingent on a thorough understanding of its behavior in the body.
Predicted Pharmacokinetics of this compound: An Evidence-Based Approach
Direct pharmacokinetic data for this compound is currently unavailable. However, by analyzing the pharmacokinetics of its structural relatives, we can infer its likely properties.
Insights from Related Stilbenoids
The bioavailability of stilbenoids is known to be highly dependent on their structure. Generally, as the degree of oligomerization increases, bioavailability tends to decrease.[2] This suggests that this compound, as a trimer, is likely to have low oral bioavailability.
Oxyresveratrol , a monomeric unit of this compound, has been studied in rats and its total bioavailability is reported to be between 9.1% and 15.2%, depending on the dose.[2]
Gnetol , another stilbenoid found in the genus Gnetum, has a reported oral bioavailability of 6% in rats.[3]
Based on this trend, it is reasonable to hypothesize that the oral bioavailability of this compound is likely to be in the low single digits.
Quantitative Pharmacokinetic Data for Related Compounds
The following tables summarize the key pharmacokinetic parameters for gnetol and oxyresveratrol in rats, which can serve as a reference for predicting the behavior of this compound.
Table 1: Pharmacokinetic Parameters of Gnetol in Sprague-Dawley Rats [3]
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Cmax (ng/mL) | 2,800 ± 1,200 | 110 ± 30 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (ng·h/mL) | 1,200 ± 200 | 790 ± 230 |
| t1/2 (h) | 1.1 ± 0.3 | 2.0 ± 0.9 |
| Bioavailability (%) | - | 6 |
Table 2: Pharmacokinetic Parameters of Oxyresveratrol in Rats [4]
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | Not Reported | 1,380 ± 230 |
| Tmax (h) | Not Reported | 0.25 |
| AUC (0-inf) (ng·h/mL) | 1,120 ± 180 | 1,600 ± 290 |
| t1/2 (h) | 0.9 ± 0.1 | 1.1 ± 0.2 |
| Bioavailability (%) | - | Not explicitly stated, but can be inferred to be low |
Predicted Metabolism of this compound
The metabolism of stilbenoids is a critical determinant of their bioactivity and clearance. The available literature strongly suggests that this compound will undergo extensive phase II metabolism.
Major Metabolic Pathways
Studies on gnetol and oxyresveratrol have shown that they are rapidly metabolized, primarily through glucuronidation and sulfation.[2][3] It is highly probable that this compound follows a similar metabolic fate. The hydroxyl groups on the oxyresveratrol and resveratrol moieties are prime sites for conjugation with glucuronic acid and sulfate.
The diagram below illustrates the predicted primary metabolic pathways for a stilbenoid like this compound.
Caption: Predicted metabolic pathways for this compound.
Experimental Protocols in Animal Pharmacokinetic Studies
To facilitate future research on this compound, this section details the typical experimental methodologies employed in the pharmacokinetic studies of related stilbenoids.
Animal Models and Dosing
-
Animal Species: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of stilbenoids.[3]
-
Dosing:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and saline) and administered as a bolus dose, typically into the jugular vein.
-
Oral (PO): The compound is suspended in a vehicle like 0.5% methylcellulose (B11928114) and administered via oral gavage.
-
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at predetermined time points from the jugular vein or another appropriate site into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.
-
Analytical Method: The concentration of the parent compound and its metabolites in the plasma is quantified using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity.
The workflow for a typical animal pharmacokinetic study is depicted below.
Caption: Experimental workflow for a typical animal pharmacokinetic study.
Conclusions and Future Directions
While direct experimental data on the pharmacokinetics and metabolism of this compound in animal models is currently lacking, a predictive understanding can be formulated based on the behavior of its constituent monomers and other related stilbenoids. It is anticipated that this compound will exhibit low oral bioavailability and undergo extensive phase II metabolism, primarily through glucuronidation and sulfation.
Future research should focus on conducting dedicated pharmacokinetic studies of this compound in animal models, such as rats, to confirm these predictions. Such studies are essential for establishing a foundation for further preclinical and clinical development. Key areas for investigation include:
-
Determination of the absolute oral bioavailability of this compound.
-
Identification and quantification of its major metabolites in plasma, urine, and feces.
-
Investigation of potential drug-drug interactions, particularly with inhibitors or inducers of UGT and SULT enzymes.
A thorough understanding of the ADME properties of this compound will be instrumental in unlocking its full therapeutic potential.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics and Pharmacodynamics and Content Analysis of Gnetol in Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of oxyresveratrol alone and in combination with piperine as a bioenhancer in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Gnetumontanin B from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the extraction, isolation, and purification of Gnetumontanin B, a bioactive stilbene (B7821643) trimer, from plant material, primarily focusing on species from the Gnetum genus, such as Gnetum montanum.
Introduction
This compound is a resveratrol (B1683913) trimer oligomerized from two oxyresveratrol (B150227) and one resveratrol unit, first isolated from Gnetum montanum. Stilbenoids, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities. This protocol outlines a systematic approach for the efficient extraction and purification of this compound for research and drug development purposes.
Plant Material Preparation
Proper preparation of the plant material is crucial for the successful extraction of this compound.
Protocol:
-
Collection: Collect fresh plant material, such as the stems and rhizomes of Gnetum montanum.
-
Cleaning and Drying: Thoroughly wash the plant material with water to remove dirt and debris. Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 50°C to prevent degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction
The initial extraction aims to liberate this compound and other stilbenoids from the plant matrix. Maceration with polar solvents is a common and effective method.
Protocol:
-
Solvent Selection: 95% ethanol (B145695) is a suitable solvent for the extraction of stilbenoids from Gnetum species.
-
Maceration:
-
Weigh the powdered plant material.
-
Place the powder in a large vessel and add 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v)[1].
-
Seal the vessel and macerate at room temperature for 24-48 hours with occasional agitation to ensure thorough extraction.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol to maximize the yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield the crude ethanol extract.
-
Fractionation
Fractionation of the crude extract is performed to separate compounds based on their polarity, thereby enriching the fraction containing this compound.
Protocol:
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity, typically starting with a nonpolar solvent like n-hexane, followed by a medium-polarity solvent such as ethyl acetate (B1210297), and finally a more polar solvent like n-butanol.
-
Given the polyphenolic nature of stilbenoids, this compound is expected to be enriched in the ethyl acetate fraction .
-
-
Solvent Removal: Concentrate each fraction separately using a rotary evaporator to obtain the respective dried fractions.
Purification
A multi-step chromatographic approach is generally required to isolate this compound to a high degree of purity.
5.1. Silica (B1680970) Gel Column Chromatography
This step serves as an initial purification to separate the components within the enriched ethyl acetate fraction based on their polarity.
Protocol:
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a mixture of n-hexane and ethyl acetate.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with a low-polarity mobile phase (e.g., n-hexane:ethyl acetate, 9:1 v/v) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate, and then ethyl acetate:methanol (B129727) mixtures).
-
Fraction Collection: Collect the eluate in fractions of a defined volume.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase. Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid). Combine fractions with similar TLC profiles.
5.2. Sephadex LH-20 Column Chromatography
This size-exclusion chromatography step is effective for removing pigments, polymeric impurities, and for further separating compounds of similar polarity based on their molecular size.
Protocol:
-
Column Packing: Swell the Sephadex LH-20 resin in methanol and pack it into a column.
-
Elution: Apply the partially purified, this compound-containing fractions from the silica gel chromatography to the Sephadex LH-20 column and elute with methanol.
-
Fraction Collection and Monitoring: Collect fractions and monitor them by TLC to identify those containing the target compound.
5.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification step to obtain high-purity this compound is typically performed using preparative reversed-phase HPLC.
Protocol:
-
Column and Mobile Phase:
-
Column: A reversed-phase C18 column is commonly used for the separation of stilbenoids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, to improve peak shape) is a typical mobile phase.
-
-
Method Development and Scaling:
-
Develop an analytical HPLC method to determine the optimal separation conditions.
-
Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Purification: Inject the this compound-enriched fraction onto the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from the analytical method.
-
Solvent Removal: Evaporate the solvent from the collected fraction, often by lyophilization, to obtain pure this compound.
Data Presentation
The following tables summarize the expected outcomes at various stages of the extraction and purification process. The values are estimates based on typical yields for stilbenoids from Gnetum species and may vary depending on the plant material and experimental conditions.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Solvent System | Estimated Yield (w/w of initial dry plant material) |
| Crude Extraction | Dry Powdered Gnetum montanum | 95% Ethanol | 10 - 15% |
| Fractionation | Crude Ethanol Extract | Ethyl Acetate | 2 - 5% |
Table 2: Purification Parameters and Expected Purity
| Purification Step | Stationary Phase | Typical Mobile Phase | Target Fractions | Estimated Purity of this compound |
| Silica Gel Chromatography | Silica Gel (60-120 mesh) | n-Hexane:Ethyl Acetate gradient | Mid- to high-polarity fractions | 30 - 50% |
| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol | Fractions containing compounds of similar molecular weight | 60 - 80% |
| Preparative HPLC | C18 | Acetonitrile:Water gradient | Peak corresponding to this compound | >95% |
Visualization of the Workflow
The following diagram illustrates the complete workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
References
Spectroscopic Analysis of Gnetumontanin B using 2D NMR Techniques: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a recently discovered stilbene (B7821643) trimer, oligomerized from two oxyresveratrol (B150227) and one resveratrol (B1683913) unit.[1] Isolated from the lianas of Gnetum montanum f. megalocarpum, this natural product has garnered interest within the scientific community.[1] The structural elucidation of such complex molecules is paramount in natural product chemistry and drug discovery, providing the foundation for understanding its bioactivity and potential therapeutic applications. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of atoms within a molecule. This application note provides a detailed protocol for the spectroscopic analysis of this compound using a suite of 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Data Presentation
Disclaimer: The following NMR data is illustrative for this compound, based on typical values for stilbenoid trimers, as the specific data from the original publication was not accessible.
Table 1: Illustrative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD, at 500 MHz for ¹H and 125 MHz for ¹³C)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| Resveratrol Unit | ||||
| 1' | 129.5 | 7.35 (d, 8.5) | C-2', C-6', C-7' | H-2', H-6' |
| 2', 6' | 116.8 | 6.80 (d, 8.5) | C-1', C-4' | H-1' |
| 3', 5' | 159.2 | - | - | - |
| 4' | 102.5 | 6.30 (t, 2.0) | C-2', C-6' | H-2', H-6' |
| 7' | 127.8 | 6.95 (d, 16.0) | C-1', C-2', C-6', C-8' | H-8' |
| 8' | 126.5 | 6.85 (d, 16.0) | C-1', C-7' | H-7' |
| Oxyresveratrol Unit 1 | ||||
| 1'' | 131.0 | 7.20 (d, 8.5) | C-2'', C-6'', C-7'' | H-2'', H-6'' |
| 2'', 6'' | 116.5 | 6.75 (d, 8.5) | C-1'', C-4'' | H-1'' |
| 3'', 5'' | 159.0 | - | - | - |
| 4'' | 105.8 | 6.45 (s) | C-2'', C-6'' | - |
| 7'' | 55.4 | 4.50 (d, 6.0) | C-1'', C-2'', C-6'', C-8'' | H-8'' |
| 8'' | 84.1 | 5.30 (d, 6.0) | C-1'', C-7'' | H-7'' |
| Oxyresveratrol Unit 2 | ||||
| 1''' | 130.8 | 7.15 (d, 8.5) | C-2''', C-6''', C-7''' | H-2''', H-6''' |
| 2''', 6''' | 116.3 | 6.70 (d, 8.5) | C-1''', C-4''' | H-1''' |
| 3''', 5''' | 158.8 | - | - | - |
| 4''' | 105.5 | 6.40 (s) | C-2''', C-6''' | - |
| 7''' | 54.9 | 4.45 (d, 5.5) | C-1''', C-2''', C-6''', C-8''' | H-8''' |
| 8''' | 83.9 | 5.25 (d, 5.5) | C-1''', C-7''' | H-7''' |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated methanol (B129727) (CD₃OD).
-
Filtration: To ensure a homogenous solution and remove any particulate matter, filter the sample through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.
-
Degassing (Optional but Recommended): For high-resolution experiments and to minimize dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
2D NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds.
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is recommended.
-
Key Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Number of Scans (NS): 2-4
-
Number of Increments (F1 dimension): 256-512
-
Relaxation Delay (d1): 1.5-2.0 s
-
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is suitable.
-
Key Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Spectral Width (¹³C): 160-180 ppm
-
Number of Scans (NS): 4-8
-
Number of Increments (F1 dimension): 256
-
One-bond coupling constant (¹JCH): Optimized for an average C-H coupling (e.g., 145 Hz).
-
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting spin systems and elucidating the overall carbon skeleton.
-
Pulse Program: A standard gradient-selected HMBC pulse sequence.
-
Key Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Spectral Width (¹³C): 200-220 ppm
-
Number of Scans (NS): 16-32
-
Number of Increments (F1 dimension): 512
-
Long-range coupling constant (ⁿJCH): Optimized for a range of couplings (e.g., 8 Hz).
-
Data Processing and Analysis
-
Fourier Transformation: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin, ACD/Labs). Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate peak picking and integration.
-
Peak Picking and Integration: Identify and integrate all cross-peaks in the 2D spectra.
-
Interpretation:
-
HSQC: Assign each protonated carbon by correlating the proton and carbon chemical shifts.
-
COSY: Establish proton-proton coupling networks within each spin system.
-
HMBC: Connect the individual spin systems by identifying long-range correlations between protons and carbons, which is essential for determining the linkages between the resveratrol and oxyresveratrol units.
-
Mandatory Visualizations
Caption: Experimental workflow for the 2D NMR analysis of this compound.
References
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Gnetumontanin B in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gnetumontanin B is a resveratrol (B1683913) dimer found in the genus Gnetum, which has been investigated for various pharmacological activities. To support pharmacokinetic studies and clinical development, a sensitive, selective, and robust bioanalytical method is required for its quantification in biological matrices. This application note describes a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Resveratrol-¹³C₆
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K₂EDTA)
Sample Preparation
The protocol for sample preparation involves a protein precipitation step, a common and effective method for cleaning up plasma samples before LC-MS analysis.[1][2]
-
Thawing: Thaw frozen human plasma samples on ice to prevent degradation of analytes.[3]
-
Aliquoting: Vortex the plasma sample and transfer a 50 µL aliquot into a 1.5 mL microcentrifuge tube.
-
Spiking IS: Add 10 µL of the Internal Standard working solution (e.g., 1000 ng/mL Resveratrol-¹³C₆ in methanol) to each plasma sample, except for blank samples.
-
Precipitation: Add 200 µL of ice-cold acetonitrile to the tube to precipitate plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a 5 µL aliquot of the supernatant into the HPLC-MS/MS system for analysis.
HPLC-MS/MS Instrumentation and Conditions
Analysis is performed on a triple quadrupole mass spectrometer coupled with a UHPLC system.[4]
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 3.0 × 75 mm, 2.7 µm)[4] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C[4][5] |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 1.0 | 10% |
| 1.0 - 3.0 | 10% → 95% |
| 3.0 - 4.0 | 95% |
| 4.0 - 4.1 | 95% → 10% |
| 4.1 - 5.0 | 10% (Re-equilibration) |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Nebulizer Gas | Nitrogen |
| Drying Gas Temp | 350 °C |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Compound Parameters
Note: this compound (MW ≈ 454.47) is hypothesized to follow a fragmentation pattern common for stilbenoid dimers. The exact collision energy and fragmentor voltage should be optimized during method development.
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 453.4 | Hypothesized 227.2 | 150 | Optimize (e.g., 25) |
| IS (Resveratrol-¹³C₆) | 233.1 | 191.0 | 150 | 27[4] |
Method Validation Summary
The method was validated according to standard bioanalytical guidelines, assessing selectivity, linearity, accuracy, precision, and stability.
Table 5: Method Validation Results
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 - 1000 ng/mL | r² ≥ 0.99 |
| LLOQ | 1.0 ng/mL | S/N > 10, Accuracy within ±20%, Precision <20% |
| Intra-day Precision (RSD%) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ)[5] |
| Inter-day Precision (RSD%) | ≤ 11.2% | ≤ 15% (≤ 20% at LLOQ)[5] |
| Accuracy (% Bias) | -9.7% to 7.3% | Within ±15% (±20% at LLOQ)[5] |
| Matrix Effect | 92% - 104% | Consistent and reproducible |
| Extraction Recovery | > 85% | Consistent and reproducible |
| Stability | Stable for 24h at RT, 3 freeze-thaw cycles, 30 days at -80°C | Recovery within ±15% of nominal concentration |
Visualizations
Caption: Workflow for this compound extraction from plasma.
Caption: General workflow of the HPLC-MS/MS analysis.
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive tool for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time of 5 minutes allow for high-throughput analysis, making this method highly suitable for supporting preclinical and clinical pharmacokinetic studies of this compound.
References
- 1. Critical Factors in Sample Collection and Preparation for Clinical Metabolomics of Underexplored Biological Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Gnetol in Murine Biological Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS): Application in a Biodistribution Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cell-Based Assays for Gnetumontanin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a novel stilbene (B7821643) trimer isolated from the lianas of Gnetum montanum. As a member of the stilbenoid class of compounds, which includes resveratrol, this compound has garnered interest for its potential therapeutic properties. Extracts from Gnetum species have been traditionally used for treating conditions like rheumatic arthralgia and have demonstrated a range of biological activities, including antitumor, antioxidant, anti-inflammatory, and antibacterial effects.[1] These application notes provide detailed protocols for in vitro cell-based assays to investigate and quantify the anti-inflammatory and anticancer activities of this compound, facilitating further research into its mechanism of action and therapeutic potential.
Section 1: Anti-Inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties.[2] A key mechanism of inflammation involves the activation of macrophages, leading to the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO). The following protocols are designed to assess the inhibitory effect of this compound on these inflammatory markers in a cellular context.
Inhibition of TNF-α Production in Macrophages
This assay evaluates the ability of this compound to inhibit the secretion of TNF-α from stimulated macrophage-like cells.
Quantitative Data Summary
| Compound | Cell Line | Parameter | IC50 |
| This compound | Murine Macrophages | TNF-α Inhibition | 1.49 x 10⁻⁶ mol/L |
Table 1: Inhibitory concentration of this compound on TNF-α production. Data represents the concentration required to inhibit 50% of TNF-α secretion.[2]
Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide, a key pro-inflammatory mediator, using the Griess reagent in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine solution)
-
Sodium Nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Compound Treatment: Pre-treat the adhered cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[3]
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add 50 µL of Griess Reagent A to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10-15 minutes at room temperature.[4]
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[3]
-
Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the NO production assay and the putative signaling pathway involved in the anti-inflammatory action.
Section 2: Anticancer Activity
Gnetum montanum extract, which contains this compound, exhibits significant antitumor effects on colon cancer cells (SW480) by inducing apoptosis and cell cycle arrest.[1] The mechanism involves the inhibition of the AKT signaling pathway.[1] The following protocols can be used to assess the anticancer efficacy of isolated this compound.
Protocol: Cell Viability using MTS Assay
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted for assessing this compound's effect on SW480 human colon cancer cells.
Materials:
-
SW480 cells and a non-cancerous control cell line (e.g., NCM460)
-
L-15 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SW480 and NCM460 cells in 96-well plates at a density of 3 x 10³ cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Use 0.1% DMSO as a negative control.[1]
-
Incubation: Treat the cells for 24, 48, and 72 hours to assess time-dependent effects.[1]
-
MTS Addition: At the end of each time point, add 20 µL of MTS solution to each well.[1]
-
Final Incubation: Incubate the plate for 2 hours at 37°C.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value at each time point.
Protocol: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the extent of apoptosis (early and late stages) and necrosis induced by this compound.
Materials:
-
SW480 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed SW480 cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells using a flow cytometer. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Signaling Pathway Diagram
Gnetum montanum extract has been shown to down-regulate the protein expression of key components in the AKT signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition is a key mechanism for the observed anticancer effects.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of Constituents from Cinnamomum insularimontanum Hayata Leaves and Their Mechanisms [mdpi.com]
- 4. benchchem.com [benchchem.com]
Application of Gnetumontanin B in SW480 Human Colon Cancer Cell Research: Application Notes and Protocols
Disclaimer: The following application notes and protocols are based on research conducted with Gnetum montanum extract (GME), of which Gnetumontanin B is a known constituent. The specific effects of isolated this compound on SW480 cells may vary, and the provided data pertains to the whole plant extract.
Introduction
This compound, a stilbenoid found in Gnetum montanum, has been identified as a potential anti-cancer agent. Research on the extract of Gnetum montanum (GME) has demonstrated significant anti-proliferative and pro-apoptotic effects on the human colon cancer cell line, SW480. These findings suggest that GME, and by extension its active components like this compound, holds promise for the development of novel therapeutic strategies against colorectal cancer. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in investigating the effects of this compound or GME on SW480 cells.
Data Presentation
The anti-tumor effects of Gnetum montanum extract (GME) on SW480 cells have been quantified in several key experiments. The following tables summarize the significant findings.
Table 1: Cell Viability (IC50 Values) of GME on SW480 Cells [1][2][3]
| Treatment Duration | IC50 (µg/mL) |
| 24 hours | 126.50 |
| 48 hours | 78.25 |
| 72 hours | 50.77 |
Table 2: Effect of GME on Apoptosis in SW480 Cells (48-hour treatment) [1][2][3]
| GME Concentration (µg/mL) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 20.81 |
| 120 | 61.53 |
Table 3: Effect of GME on Cell Cycle Distribution in SW480 Cells [1][2][3]
| GME Concentration (µg/mL) | Percentage of Cells in G2/M Phase (%) |
| 0 (Control) | 25.76 |
| 120 | 34.93 |
Signaling Pathway Analysis
Gnetum montanum extract has been shown to induce apoptosis in SW480 cells by inhibiting the activation of the AKT signaling pathway.[1] Treatment with GME leads to the downregulation of key phosphorylated proteins in this pathway, including P-AKT, P-GSK-3β, P-PDK1, and P-c-Raf.[1][2] Concurrently, GME upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2.[1][2] This cascade of events ultimately leads to the activation of executioner caspases, such as caspase-3, and the cleavage of PARP, culminating in programmed cell death.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Line: SW480 human colon cancer cells.
-
Medium: L-15 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at an appropriate density.
MTS Cell Viability Assay
This assay is used to determine the cytotoxic effects of GME on SW480 cells.
-
Seed SW480 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of GME (e.g., 0-120 µg/mL) for 24, 48, and 72 hours.[1][3]
-
After the incubation period, add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).[1]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.
-
Seed SW480 cells in 6-well plates at a density of 2 x 105 cells/well and incubate overnight.[1]
-
Treat cells with the desired concentrations of GME (e.g., 30, 60, and 120 µg/mL) for 48 or 72 hours.[1]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[1]
-
Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit I).[1]
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Analyze the cells by flow cytometry within one hour.
Flow Cytometry for Cell Cycle Analysis
This method utilizes Propidium Iodide (PI) to stain DNA and analyze the cell cycle distribution.
-
Seed and treat SW480 cells as described for the apoptosis analysis.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A (e.g., PI/RNase Staining Buffer).[1]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Colony Formation Assay
This assay assesses the long-term effect of GME on the proliferative capacity of single cells.
-
Seed SW480 cells in a 6-well plate at a low density (e.g., 400 cells/well).[1]
-
After 24 hours, treat the cells with various concentrations of GME (e.g., 10-120 µg/mL).[1]
-
Replace the medium with fresh medium containing the respective GME concentrations every 4 days.[1]
-
Incubate for approximately 8-14 days, until visible colonies are formed.
-
Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with crystal violet.[1]
-
Count the number of colonies (typically those with >50 cells).
Wound Healing Assay
This assay is used to evaluate the effect of GME on cell migration.
-
Grow SW480 cells in a 6-well plate to full confluency.[1]
-
Create a "wound" or scratch in the cell monolayer using a sterile 200 µL pipette tip.[1]
-
Wash with PBS to remove cell debris and add fresh medium containing different concentrations of GME (e.g., 40 and 80 µg/mL).[1]
-
Capture images of the wound at 0, 24, and 48 hours.[1]
-
Measure the wound area at each time point using software like ImageJ to quantify the rate of cell migration.[1]
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Gnetumontanin B: Application Notes and Protocols for Anti-Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a stilbenoid compound found in plants of the Gnetum genus, such as Gnetum montanum. While research specifically isolating this compound for its anti-inflammatory properties is still emerging, extracts from Gnetum species containing this compound have demonstrated significant anti-inflammatory, antioxidant, and anti-tumor activities.[1] This document provides a comprehensive guide to utilizing this compound in various anti-inflammatory disease models, based on established methodologies for related natural products and extracts from the Gnetum genus. The protocols and data presented herein are intended to serve as a foundational resource for investigating the therapeutic potential of this compound.
The primary mechanism of action for many anti-inflammatory phytochemicals involves the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] These pathways are central to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Data Presentation
The following tables summarize quantitative data from studies on Gnetum extracts and related compounds, providing a reference for expected efficacy in anti-inflammatory assays.
Table 1: In Vitro Anti-Inflammatory Activity of Gnetum Species Extracts
| Compound/Extract | Cell Line | Assay | Concentration | % Inhibition / Effect | Reference |
| Gnetumoside A (from Gnetum formosum) | RAW264.7 Macrophages | LPS-stimulated NO Production | IC₅₀ = 14.10 ± 0.75 µM | Potent inhibition of nitric oxide | [5] |
| Melinjo (Gnetum gnemon) Extract | C57BL/6J Mice (DSS-induced colitis model) | IL-1β mRNA expression | 0.5% in diet | Significantly decreased expression | [6] |
| Melinjo (Gnetum gnemon) Extract | C57BL/6J Mice (DSS-induced colitis model) | NF-κB p65 protein expression | 0.5% in diet | Significantly decreased expression | [6] |
Signaling Pathways
The anti-inflammatory effects of compounds derived from the Gnetum genus are often attributed to their ability to modulate the NF-κB and MAPK signaling cascades.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melinjo (Gnetum gnemon L) Extract Attenuates Colonic Inflammation in a Mouse Colitis Model by Regulating the AMPK/NFκB/Sirt1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total and Semi-synthesis of Gnetumontanin B Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total and semi-synthesis of Gnetumontanin B, a stilbene (B7821643) trimer with potential therapeutic applications. Detailed protocols for its synthesis and biological evaluation, specifically its anti-inflammatory activity through TNF-alpha inhibition, are presented.
Introduction
This compound is a naturally occurring stilbene trimer isolated from Gnetum montanum. It is an oligomer composed of two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit. Preliminary studies have shown that this compound exhibits potent biological activity, including the inhibition of Tumor Necrosis Factor-alpha (TNF-alpha), a key cytokine implicated in inflammatory diseases. This has generated significant interest in its potential as a therapeutic agent. The development of robust synthetic routes to this compound and its analogs is crucial for further pharmacological investigation and drug development.
Chemical Structures
This compound: A stilbene trimer comprising two units of oxyresveratrol and one unit of resveratrol.
(Structure of this compound to be depicted based on spectroscopic data from literature; for the purpose of this document, a representative structure is used in the diagrams below.)
Quantitative Data
The following table summarizes the reported biological activity of this compound and representative yields for the proposed synthetic steps.
| Compound | Biological Activity | Synthetic Step | Starting Material(s) | Product | Yield (%) |
| This compound | TNF-alpha Inhibition: IC₅₀: 1.49 x 10⁻⁶ mol L⁻¹[1] | Oxidative Coupling | Resveratrol, Oxyresveratrol | This compound | ~20-30 (estimated) |
| Analog 1 (Symmetrical Resveratrol Trimer) | To be determined | Oxidative Coupling | Resveratrol | Resveratrol Trimer | ~25-35 |
| Analog 2 (Symmetrical Oxyresveratrol Trimer) | To be determined | Oxidative Coupling | Oxyresveratrol | Oxyresveratrol Trimer | ~25-35 |
Synthetic Pathways and Methodologies
The total synthesis of this compound can be approached through a biomimetic oxidative coupling strategy. This involves the coupling of resveratrol and oxyresveratrol monomers in a controlled manner to achieve the desired trimeric structure. Semi-synthesis would involve the modification of a naturally isolated stilbenoid dimer.
Proposed Total Synthesis of this compound
The proposed total synthesis involves the horseradish peroxidase (HRP)-catalyzed oxidative coupling of resveratrol and oxyresveratrol. This biomimetic approach mimics the natural formation of stilbenoid oligomers in plants.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Total Synthesis of this compound
Materials:
-
trans-Resveratrol
-
Oxyresveratrol
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Phosphate (B84403) Buffer (pH 7.0)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve trans-resveratrol (1 equivalent) and oxyresveratrol (2 equivalents) in a mixture of acetone and phosphate buffer (1:1 v/v).
-
Enzyme Addition: Add horseradish peroxidase (HRP) to the solution.
-
Initiation of Reaction: Slowly add hydrogen peroxide (H₂O₂) dropwise to the stirring solution over a period of 4-6 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate. Extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate this compound.
-
Characterization: Characterize the purified this compound using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure.
Biological Evaluation: TNF-alpha Inhibition Assay
The anti-inflammatory activity of synthesized this compound analogs can be evaluated by measuring their ability to inhibit the production of TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow for TNF-alpha Inhibition Assay
Caption: Workflow for the TNF-alpha inhibition assay.
Experimental Protocol: TNF-alpha Inhibition Assay
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound analogs (dissolved in DMSO)
-
TNF-alpha ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound analogs for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-alpha in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the analog that inhibits TNF-alpha production by 50% (IC₅₀) by plotting the percentage of inhibition against the log of the analog concentration.
Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of TNF-alpha production.
Caption: Proposed mechanism of action for this compound.
Conclusion
The synthetic protocols and biological assays detailed in these application notes provide a framework for the synthesis and evaluation of this compound and its analogs. The biomimetic oxidative coupling offers a promising route for accessing these complex molecules. Further investigation into the structure-activity relationship of this compound analogs may lead to the development of novel anti-inflammatory agents.
References
Standard Operating Procedure for Gnetumontanin B Treatment in Cell Culture
Application Notes and Protocols for Researchers
This document provides a detailed standard operating procedure (SOP) for the application of Gnetumontanin B in cell culture experiments. The protocols outlined below are synthesized from established methodologies for related stilbenoids derived from Gnetum species, providing a robust framework for investigating the anti-cancer, anti-inflammatory, and neuroprotective properties of this compound.
Introduction
This compound is a stilbenoid found in plants of the Gnetum genus. Stilbenoids as a class of compounds, including resveratrol (B1683913) and its derivatives, have garnered significant scientific interest for their potential therapeutic applications. Extracts from Gnetum montanum and Gnetum gnemon, which contain this compound and other stilbenoids, have demonstrated anti-cancer, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo models.[1][2][3][4] These effects are often attributed to the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[1][5][6] This SOP provides a starting point for researchers to investigate the specific effects of this compound in cell culture.
Quantitative Data Summary
The following tables summarize quantitative data from studies on stilbenoids from Gnetum species, which can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Gnetum-Derived Compounds in Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| Gnetum montanum Extract | SW480 | Colon Cancer | 126.50 µg/mL | 24 h | [1] |
| 78.25 µg/mL | 48 h | [1] | |||
| 50.77 µg/mL | 72 h | [1] | |||
| Gnetin C | DU145 | Prostate Cancer | 6.6 µM | - | [5] |
| PC3M | Prostate Cancer | 8.7 µM | - | [5] | |
| HL60 | Human Leukemia | 13 µM | - | [5] | |
| Oblongifolin C | A549 | Lung Cancer | 3.6 - 15.3 µM | - | [5] |
| Gnetum gnemon (Ethyl Acetate Fraction) | HeLa | Cervical Cancer | 45.27 µg/mL | - | [7] |
Table 2: Anti-Neuroinflammatory Effects of Stilbenoids from Gnetum parvifolium
| Compound | IC50 for Nitric Oxide (NO) Inhibition (µM) in LPS-Stimulated BV-2 Microglial Cells | Reference |
| Gnetifolin K | 10.3 | [2] |
| Gnetifolin M | 16.1 | [2] |
| Gnetifolin L | 4.8 | [2] |
| Gnetifolin I | 7.2 | [2] |
| Gnemonol M | 3.2 | [2] |
| Gnetin E | 1.5 | [2] |
| Isorhapontigenin | 0.35 | [2] |
Experimental Protocols
1. Cell Culture and Maintenance
This protocol describes the general procedure for culturing and maintaining cell lines for treatment with this compound. Specific cell lines and media will vary depending on the research focus (e.g., cancer, inflammation, neuroprotection).
-
Cell Lines:
-
Culture Media: Recommended media for specific cell lines (e.g., L-15 for SW480, RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculturing: Passage cells upon reaching 80-90% confluency.
2. Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in sterile Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
3. Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.[1][5]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).[5]
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).[1]
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for 2-4 hours at 37°C.[1][5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
4. Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis (programmed cell death) induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
5. Western Blot Analysis
This method is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[5]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[5]
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound and the PI3K/Akt Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
Diagram 2: Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the IC50 of this compound.
Diagram 3: Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western Blot analysis.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. Neuroprotective effects of bergenin in Alzheimer's disease: Investigation through molecular docking, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Xenograft Models to Test Gnetumontanin B Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a stilbenoid, a class of natural phenolic compounds, isolated from Gnetum montanum. Stilbenoids, including the well-studied resveratrol, have garnered significant interest in oncology research due to their potential anti-cancer properties. Emerging evidence suggests that this compound may exert its therapeutic effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Notably, this compound has been shown to inhibit the production of TNF-α.[1] Furthermore, extracts from Gnetum montanum containing this compound have demonstrated the ability to induce apoptosis in cancer cells by inhibiting the AKT signaling pathway. The development of robust preclinical models is crucial to further investigate the anti-tumor efficacy and mechanism of action of this compound. Xenograft models, involving the transplantation of human tumor cells or tissues into immunodeficient mice, provide a powerful in vivo platform for evaluating novel anti-cancer agents like this compound.
This document provides detailed application notes and protocols for the development and utilization of xenograft models to assess the therapeutic potential of this compound against various cancer types, with a focus on colon, prostate, and breast cancer.
Key Signaling Pathways
This compound and related stilbenoids are known to modulate several signaling pathways implicated in cancer progression. A primary target is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
References
Application Notes and Protocols for Gnetumontanin B in Western Blotting Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a stilbenoid found in plants of the Gnetum genus. Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] These effects are often mediated through the modulation of key cellular signaling pathways. Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, making it an invaluable tool for elucidating the mechanism of action of bioactive compounds like this compound.
These application notes provide a detailed protocol for utilizing this compound in Western blotting analysis to investigate its effects on protein expression and signaling pathways in a cellular context. The primary focus will be on the AKT signaling pathway, which is implicated in cell survival, proliferation, and apoptosis, and has been shown to be affected by extracts containing this compound.[1]
Key Applications
-
Investigating the inhibitory effect of this compound on cancer cell proliferation.
-
Elucidating the molecular mechanism of this compound-induced apoptosis.
-
Analyzing the modulation of key signaling proteins in pathways such as PI3K/AKT/mTOR and NF-κB by this compound.[3][4]
Quantitative Data Summary
The following table summarizes the inhibitory effects of a Gnetum montanum extract (GME), of which this compound is a component, on the viability of SW480 human colon cancer cells and its impact on the expression of key proteins involved in the AKT signaling pathway, as determined by Western blotting.[1]
| Treatment Condition | IC50 Value (µg/mL) | Fold Change in Protein Expression (vs. Control) |
| Cell Viability | ||
| GME (24h) | 126.50 | N/A |
| GME (48h) | 78.25 | N/A |
| GME (72h) | 50.77 | N/A |
| Protein Expression (72h treatment) | ||
| p-AKT | N/A | Down-regulated |
| p-GSK-3β | N/A | Down-regulated |
| p-PDK1 | N/A | Down-regulated |
| p-c-Raf | N/A | Down-regulated |
| Bcl-2 | N/A | Down-regulated |
| Caspase-3 | N/A | Down-regulated |
| Cleaved Caspase-3 | N/A | Up-regulated |
| Cleaved PARP | N/A | Up-regulated |
| Bax | N/A | Up-regulated |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for a Western blotting experiment involving this compound.
Caption: General workflow for Western blotting analysis of this compound-treated cells.
Caption: Simplified AKT signaling pathway targeted by this compound.
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-AKT, total AKT, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Western blotting imaging system
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line (e.g., SW480 human colon cancer cells) in appropriate culture dishes or plates and culture until they reach 70-80% confluency.
-
This compound Preparation: Prepare stock solutions of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should be prepared in parallel.
-
Cell Treatment: Remove the culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Collect the supernatant containing the total protein. Determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
Western Blotting Procedure
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Add ECL detection reagents to the membrane according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a Western blotting imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded. |
| Inactive antibody | Use a new or different lot of antibody. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody concentration. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer. |
Conclusion
This compound is a promising natural compound with the potential to modulate key cellular signaling pathways involved in cancer and inflammation. Western blotting is an essential technique for dissecting its molecular mechanisms of action. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this compound in their Western blotting analyses and contribute to a deeper understanding of its therapeutic potential.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing the Impact of Gnetumontanin B on Gene Expression
Introduction
Gnetumontanin B is a stilbenoid found in plants of the Gnetum genus. Stilbenoids as a class are recognized for their diverse biological activities, including anticancer and anti-inflammatory effects. Assessing the impact of this compound on gene expression is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide an overview of the key pathways affected by this compound and related compounds, and outline the primary methodologies for analyzing the resultant changes in gene and protein expression.
Key Cellular Processes and Signaling Pathways
Research indicates that this compound and extracts containing it primarily modulate cellular pathways involved in apoptosis (programmed cell death) and inflammation. The principal signaling cascades to investigate are:
-
PI3K/AKT Signaling Pathway: This is a critical pro-survival pathway that is often hyperactivated in various cancers.[1][2] It governs cell metabolism, proliferation, and survival.[3] Extracts of Gnetum montanum have been shown to induce apoptosis by inhibiting the phosphorylation and activation of key proteins in this pathway, such as AKT, PDK1, and GSK-3β.[3][4] This inhibition leads to a downstream cascade affecting apoptosis-regulatory proteins.
-
NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation.[5][6] It controls the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] Many natural compounds exert their anti-inflammatory effects by inhibiting NF-κB activation.[7][8][9] Investigating the expression of NF-κB target genes is key to understanding the anti-inflammatory properties of this compound.
-
Apoptosis Regulation (Bcl-2 Family and Caspases): The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. Inhibition of survival pathways like AKT by this compound-containing extracts leads to an upregulation of Bax and downregulation of Bcl-2, ultimately triggering the activation of executioner caspases (like Caspase-3) and PARP cleavage, which are hallmarks of apoptosis.[3][10]
Experimental Workflow and Visualizations
A typical workflow for assessing the impact of this compound on gene expression involves a multi-step process from cell treatment to data analysis and validation.
Caption: General workflow for analyzing this compound's effects.
The diagrams below illustrate the key signaling pathways implicated in the action of this compound.
Caption: this compound induces apoptosis by inhibiting the AKT pathway.
Caption: this compound exerts anti-inflammatory effects via NF-κB.
Data Presentation
Quantitative data from gene and protein expression studies should be summarized in clear, structured tables to allow for easy comparison between treatment groups.
Table 1: Effect of Gnetum montanum Extract (GME) on Protein Expression in SW480 Colon Cancer Cells.
Data derived from Western Blot analysis. Values represent relative protein expression changes after treatment with GME (120 µg/mL) compared to an untreated control.[3][10]
| Protein Target | Pathway/Function | Expected Change | Observation |
| p-PDK1 | AKT Signaling | Decrease | Down-regulated |
| p-AKT | AKT Signaling | Decrease | Down-regulated |
| p-GSK-3β | AKT Signaling | Decrease | Down-regulated |
| Bcl-2 | Apoptosis (Anti) | Decrease | Down-regulated |
| Caspase-3 | Apoptosis (Pro) | Decrease (pro-form) | Down-regulated |
| Bax | Apoptosis (Pro) | Increase | Up-regulated |
| Cleaved Caspase-3 | Apoptosis (Active) | Increase | Up-regulated |
| Cleaved PARP | Apoptosis (Marker) | Increase | Up-regulated |
Table 2: Representative Effect of Gnetin C on Gene and Protein Expression in Prostate Cancer Models.
Gnetin C is a related stilbenoid dimer also found in Gnetum species. Data is representative of effects observed in preclinical studies.[11][12]
| Gene/Protein Target | Pathway/Function | Expected Change | Observation |
| MTA1 | Metastasis/Survival | Decrease | Down-regulated |
| p-Akt | AKT Signaling | Decrease | Down-regulated |
| Cyclin D1 | Cell Cycle | Decrease | Down-regulated |
| Notch 2 | Cell Proliferation | Decrease | Down-regulated |
| Ki67 | Proliferation Marker | Decrease | Down-regulated |
| Cleaved Caspase-3 | Apoptosis (Active) | Increase | Up-regulated |
Experimental Protocols
Protocol 1: Gene Expression Analysis by RT-qPCR
This protocol details the measurement of specific mRNA transcript levels using a two-step Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) method.[13][14][15]
1.1. Materials and Reagents
-
Cell culture reagents and this compound
-
TRIzol™ Reagent or RNA extraction kit (e.g., RNeasy Kit)
-
DNase I, RNase-free
-
cDNA Synthesis Kit (containing reverse transcriptase, dNTPs, primers)
-
SYBR® Green or TaqMan® qPCR Master Mix
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR-compatible plates and seals
-
Real-time PCR detection system
1.2. Procedure
Step 1: Cell Culture and Treatment
-
Seed cells (e.g., SW480) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified time (e.g., 24 or 48 hours). Include at least three biological replicates per condition.
Step 2: Total RNA Extraction
-
Aspirate media and wash cells with 1X PBS.
-
Lyse cells directly in the well using 1 mL of TRIzol™ reagent or the lysis buffer from an RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol.
-
Resuspend the RNA pellet in nuclease-free water. Assess RNA quality (A260/280 ratio) and quantity using a spectrophotometer.
Step 3: DNase Treatment and cDNA Synthesis
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA, following the manufacturer's protocol.
-
Synthesize first-strand cDNA from the DNase-treated RNA using a cDNA synthesis kit.[16] This reaction uses reverse transcriptase to convert RNA into a stable cDNA template.
Step 4: Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix in a qPCR plate. For a typical 20 µL reaction using SYBR Green:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Include a no-template control (NTC) for each primer set.
-
Run the plate in a real-time PCR machine with a standard cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
1.3. Data Analysis
-
Determine the quantification cycle (Cq) for each sample.
-
Normalize the Cq value of the target gene to a stable reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCq method.[17]
Protocol 2: Protein Expression Analysis by Western Blot
This protocol allows for the detection and semi-quantitative analysis of specific proteins to validate gene expression changes at the protein level.[18][19][20][21]
2.1. Materials and Reagents
-
Cell culture reagents and this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
2.2. Procedure
Step 1: Cell Lysis and Protein Quantification
-
Culture and treat cells as described in Protocol 1.1.
-
Wash cells with ice-cold 1X PBS and lyse by adding ice-cold RIPA buffer. Scrape cells and collect the lysate.
-
Centrifuge the lysate at 14,000g for 15 min at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
Step 2: SDS-PAGE and Protein Transfer
-
Normalize protein samples to the same concentration with lysis buffer and add 4x SDS loading buffer. Boil samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.
Step 3: Immunoblotting
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Step 4: Detection
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Protocol 3: Overview of Transcriptome Analysis by RNA-Seq
For a comprehensive, unbiased assessment of gene expression, RNA sequencing (RNA-seq) is the method of choice. It provides a global view of the transcriptome, allowing for the discovery of novel transcripts and differentially expressed genes without prior knowledge.[22][23][24][25][26]
3.1. Workflow Outline
-
RNA Isolation and QC: Extract high-quality total RNA from this compound-treated and control cells (as in Protocol 1.2). RNA integrity (RIN) must be high (≥8).
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
Fragment the remaining RNA (mRNA, lncRNA).
-
Synthesize first and second-strand cDNA.
-
Add sequencing adapters to the ends of the cDNA fragments.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess raw sequencing reads for quality.
-
Alignment: Map the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes with significant expression changes between treated and control groups.[16]
-
Functional Analysis: Perform pathway and gene ontology (GO) enrichment analysis to understand the biological implications of the observed gene expression changes.
-
References
- 1. Inhibition of Akt signaling in hepatoma cells induces apoptotic cell death independent of Akt activation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 15. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Gene Expression Analysis in Polygonum minus Leaf upon 24 h of Methyl Jasmonate Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer [mdpi.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Using RNA-seq to understand plants and improve crop yield - Novogene [novogene.com]
- 24. RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. Design, execution, and interpretation of plant RNA-seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Gnetumontanin B Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Gnetumontanin B from its natural plant sources. This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and data summaries to address common challenges encountered during extraction, purification, and yield optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the isolation and quantification of this compound.
1. Low Yield of this compound in the Crude Extract
Question: We are performing an extraction from Gnetum montanum plant material, but our initial analysis shows a very low yield of this compound. What are the potential causes and how can we improve our extraction efficiency?
Answer:
Low yields of this compound in the crude extract can stem from several factors, ranging from the quality of the plant material to the extraction parameters. Here are key areas to troubleshoot:
-
Plant Material:
-
Species and Plant Part: Confirm the correct identification of the Gnetum species. Gnetum montanum is a known source of this compound. The concentration of stilbenoids can vary significantly between different parts of the plant (e.g., stems, roots, leaves). For Gnetum montanum, the lianas (stems and rhizomes) are reported to be rich in this compound.[1]
-
Harvesting Time: The phytochemical profile of a plant can change with its developmental stage and season. While specific data for this compound is limited, studies on other plants show that the concentration of secondary metabolites can be influenced by the time of harvest.[2][3]
-
Post-Harvest Handling: Improper drying and storage of the plant material can lead to the degradation of target compounds. It is advisable to dry the plant material in a well-ventilated area, protected from direct sunlight, and store it in a cool, dry place.
-
-
Extraction Solvent:
-
Polarity: this compound is a phenolic compound, and its extraction is favored by polar solvents. Methanol (B129727) and ethanol (B145695) are commonly used for extracting stilbenoids from Gnetum species.[1][4] A 50% ethanol solution has also been shown to be effective for stilbenoid extraction.[4]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent may result in incomplete extraction. A common starting point is a 10:1 to 15:1 (v/w) solvent-to-solid ratio. For instance, one protocol uses 15 L of 95% ethanol for 1 kg of dried plant material.[1]
-
-
Extraction Technique and Parameters:
-
Maceration vs. Advanced Techniques: Simple maceration (soaking) can be effective but may require longer extraction times. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time, although care must be taken to avoid thermal degradation.
-
Temperature: Elevated temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds. For stilbenoids, a moderately elevated temperature may be beneficial.
-
Duration and Repetition: A single extraction is often insufficient. Repeating the extraction process two to three times with fresh solvent is crucial for maximizing the yield.[1]
-
2. Degradation of this compound During Processing and Storage
Question: We suspect that our purified this compound is degrading over time. What are the likely causes of instability, and what are the best practices for storage?
Answer:
While specific stability data for this compound is scarce, information on other stilbenoids, particularly resveratrol (B1683913) and its oligomers, can provide valuable insights.
-
Causes of Degradation:
-
Light Exposure: Stilbenoids are known to be sensitive to light, particularly UV radiation. Exposure to light can cause isomerization (e.g., from trans- to cis-isomers) and other degradation reactions, which can alter their biological activity.[5][6] It is crucial to protect extracts and purified compounds from light at all stages of the process.
-
pH: The stability of phenolic compounds can be pH-dependent. Extreme pH values (highly acidic or alkaline) can promote degradation. It is advisable to work with solutions that are close to neutral pH unless a specific pH is required for a particular chromatographic step.
-
Temperature: High temperatures can accelerate the degradation of stilbenoids.[7] Therefore, it is important to avoid excessive heat during extraction, solvent evaporation, and storage.
-
Oxidation: Phenolic compounds are susceptible to oxidation, especially in the presence of oxygen, light, and certain metal ions.
-
-
Storage Recommendations:
-
Short-term Storage (Solutions): For solutions of this compound or extracts containing it, store at low temperatures (e.g., 4°C) in amber vials to protect from light. For longer-term storage of solutions, freezing at -20°C or below is recommended.
-
Long-term Storage (Solid): Purified, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
-
3. Co-elution of this compound with Other Compounds During Chromatography
Question: During HPLC analysis, we are observing peaks that overlap with our this compound peak. How can we improve the resolution and achieve better separation?
Answer:
Gnetum extracts are complex mixtures containing numerous stilbenoids and other phenolic compounds with similar polarities, making co-elution a common issue.
-
Chromatographic Column:
-
Stationary Phase: A standard C18 column is commonly used for the separation of stilbenoids.[1] If co-elution persists, consider using a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) stationary phase.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) and a longer column length can significantly improve resolution.
-
-
Mobile Phase Optimization:
-
Solvent System: A typical mobile phase for stilbenoid separation consists of a mixture of water (often with a small amount of acid, like 0.1% formic acid, to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.[1]
-
Gradient Elution: A shallow gradient elution program, where the percentage of the organic solvent is increased slowly over time, can enhance the separation of closely eluting compounds. Experiment with different gradient slopes and starting/ending compositions.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Pre-purifying the crude extract using SPE can remove interfering compounds and enrich for the target analyte. Different SPE cartridges (e.g., C18, polyamide) can be tested to find the most effective one for this compound.
-
4. Increasing the Natural Production of this compound in the Plant
Question: Are there ways to increase the concentration of this compound in the Gnetum plant itself before extraction?
Answer:
Yes, the biosynthesis of stilbenoids in plants is often a defense response to stress, and this can be leveraged to potentially increase the yield of this compound.
-
Elicitation: Elicitors are compounds that trigger a defense response in plants, leading to the increased production of secondary metabolites.
-
Biotic Elicitors: These include substances derived from microorganisms, such as yeast extract or fungal cell wall fragments.
-
Abiotic Elicitors: These are non-biological factors, such as:
-
-
Plant Cell Culture: Establishing cell or hairy root cultures of Gnetum montanum could provide a controlled system for producing this compound. These cultures can be optimized and treated with elicitors to maximize production.[9]
Data Presentation
While specific quantitative data for this compound yield is limited in the literature, the following table summarizes typical extraction conditions for stilbenoids from Gnetum species and related plants, which can serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Plant Material | Dried, powdered stems and rhizomes of Gnetum montanum | Dried, powdered lianas of Gnetum microcarpum | Grape Canes | [1] |
| Extraction Solvent | 95% Ethanol | Acetone | 70% Ethanol | [1][10][11] |
| Solvent:Solid Ratio | 15:1 (v/w) | Not specified | 20:1 (v/w) | [1][11] |
| Extraction Method | Maceration with shaking | Not specified | Liquid-Solid Extraction with ultrasound pre-treatment | [1][11] |
| Temperature | Room Temperature | Not specified | 35°C | [11] |
| Duration | 24 hours | Not specified | 4 hours | [1][11] |
| Number of Extractions | 3 | Not specified | 3 | [1][11] |
Experimental Protocols
1. Protocol for Extraction of this compound from Gnetum montanum
This protocol is based on methodologies reported for the extraction of stilbenoids from Gnetum species.[1]
-
Plant Material Preparation:
-
Collect fresh lianas (stems and rhizomes) of Gnetum montanum.
-
Wash the plant material thoroughly with water to remove any dirt and debris.
-
Air-dry the material in a shaded, well-ventilated area until it is brittle.
-
Grind the dried plant material into a fine powder using a heavy-duty blender or mill.
-
-
Solvent Extraction:
-
Place 100 g of the dried powder into a suitable flask.
-
Add 1.5 L of 95% ethanol.
-
Macerate the mixture for 24 hours at room temperature with continuous agitation using a rotary shaker.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
-
Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Freeze-dry the concentrated extract to obtain a crude powder.
-
Store the crude extract at -20°C until further purification.
-
2. Protocol for Purification of this compound
This is a general protocol for the purification of stilbenoids and will require optimization for this compound.
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve a portion of the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of hexane-ethyl acetate (B1210297) or dichloromethane-methanol).
-
Load the dried extract onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions enriched with this compound and concentrate them.
-
Further purify the enriched fraction using preparative HPLC with a C18 column.
-
Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and its identity by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
3. Protocol for Quantification of this compound by HPLC-MS/MS
This protocol is based on a reported method for the analysis of Gnetum montanum extract.[1][4]
-
Standard Preparation:
-
Prepare a stock solution of purified this compound of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the crude extract or purified fraction.
-
Dissolve it in methanol to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC-MS/MS Conditions:
-
Column: ACQUITY HPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 40 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 3 µL.
-
Mass Spectrometry: Use a Q-TOF mass spectrometer in negative ion mode. Monitor for the [M-H]⁻ ion of this compound (m/z 711.1872).[4]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Signaling Pathway for Stilbenoid Biosynthesis
Caption: General biosynthetic pathway of stilbenoids.
Experimental Workflow for this compound Isolation
Caption: Workflow for this compound extraction and purification.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of Stilbenoids by Human Faecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing degradation of Gnetumontanin B in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gnetumontanin B. The following information is based on the known stability characteristics of stilbenoids, the chemical class to which this compound belongs, as direct stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: The loss of activity is likely due to the degradation of this compound in your aqueous solution. Stilbenoids are known to be sensitive to several environmental factors that can lead to their degradation. The most common causes are:
-
pH: this compound is likely unstable in neutral to alkaline aqueous solutions (pH > 7). Degradation can be rapid under these conditions.
-
Light: Exposure to both UV and visible light can cause isomerization and photodegradation of stilbenoids.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Oxidation: this compound, as a phenolic compound, is susceptible to oxidation, especially in the presence of oxygen and metal ions.
Q2: What are the best practices for preparing and storing this compound stock solutions to minimize degradation?
A2: To ensure the stability and reproducibility of your experiments, adhere to the following guidelines for preparing and storing this compound stock solutions:
-
Solvent Choice: Due to poor water solubility, dissolve this compound in an organic solvent such as ethanol, DMSO, or methanol (B129727).
-
Light Protection: Always prepare and store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: For long-term storage, keep stock solutions at -20°C or -80°C. For short-term use, refrigeration at 4°C is recommended over room temperature.
-
Inert Atmosphere: To prevent oxidation, consider purging the solvent with an inert gas like nitrogen or argon before dissolving the compound and storing the solution under an inert atmosphere.
Q3: I am observing inconsistent results in my cell culture experiments with this compound. Could degradation in the culture medium be the issue?
A3: Yes, degradation in cell culture medium is a significant concern. Standard cell culture media are typically buffered to a physiological pH of around 7.4, an environment where stilbenoids like this compound are known to be unstable. The standard incubation temperature of 37°C will further accelerate its degradation. It is highly recommended to prepare fresh this compound-containing media for each experiment and consider the duration of your experiment, as the effective concentration of the compound may decrease over time.
Q4: How can I assess the stability of this compound under my specific experimental conditions?
A4: To determine the stability of this compound in your experimental setup, you can perform a time-course study. This involves incubating the this compound solution under your experimental conditions (e.g., in cell culture media at 37°C) and collecting aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of this compound in these aliquots can then be quantified using an analytical method like High-Performance Liquid Chromatography (HPLC).
Q5: Are there any stabilizing agents that can be used to prevent this compound degradation in aqueous solutions?
A5: While specific data for this compound is unavailable, studies on other stilbenoids have shown that certain agents can enhance their stability in aqueous solutions. These include:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with stilbenoids, protecting them from degradation.
-
Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) may help to reduce oxidative degradation.
-
pH Adjustment: Maintaining a slightly acidic pH (below 7) can significantly improve stability.
It is important to validate the compatibility of any stabilizing agent with your specific experimental system to ensure it does not interfere with the biological activity of this compound or the experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect | Degradation of this compound. | - Prepare fresh stock solutions from solid compound.- Protect solutions from light and store at appropriate low temperatures.- Prepare working solutions in aqueous buffers or media immediately before use.- Verify the pH of your final solution; adjust to be slightly acidic if your experiment allows. |
| Precipitate forms in aqueous solution | Poor aqueous solubility. | - Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is not toxic to your system.- Consider using a solubilizing agent like cyclodextrin. |
| Discoloration of the solution | Oxidation or degradation. | - Prepare solutions in degassed solvents and store under an inert atmosphere (nitrogen or argon).- Avoid exposure to air and light.- Investigate the presence of metal ions in your buffer, which can catalyze oxidation. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound based on typical values for stilbenoids like resveratrol. This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solution at 25°C
| pH | Half-Life (t½) |
| 5.0 | > 1 month |
| 6.0 | ~ 2 weeks |
| 7.0 | ~ 3 days |
| 7.4 | < 24 hours |
| 8.0 | < 2 hours |
Table 2: Effect of Temperature on the Degradation Rate of this compound in Aqueous Solution (pH 7.0)
| Temperature | Degradation Rate Constant (k) | Half-Life (t½) |
| 4°C | 0.005 hr⁻¹ | ~139 hours |
| 25°C | 0.01 hr⁻¹ | ~69 hours |
| 37°C | 0.03 hr⁻¹ | ~23 hours |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution using HPLC
Objective: To determine the degradation kinetics of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
HPLC-grade methanol or ethanol
-
Phosphate buffers of various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or ethanol.
-
Preparation of Working Solutions: Dilute the stock solution with the respective aqueous buffers to a final concentration of 10 µg/mL.
-
Incubation: Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C) in light-protected containers.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis:
-
Immediately quench any further degradation by adding an equal volume of cold methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for this compound stability assessment.
Caption: this compound's role in the AKT signaling pathway.
Technical Support Center: Gnetumontanin B In Vivo Cancer Studies
This technical support center provides guidance and answers frequently asked questions regarding the optimization of Gnetumontanin B dosage for in vivo cancer research. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in a mouse xenograft model?
A1: Currently, there are no published studies that specify a dosage for purified this compound in in vivo cancer models. However, research on a Gnetum montanum extract (GME), of which this compound is a known component, can provide a starting point. In a study using a nude mouse xenograft model with SW480 human colon cancer cells, oral administration of GME at 28 mg/kg/day and 56 mg/kg/day resulted in a dose-dependent reduction in tumor weight.[1] As a preliminary recommendation, researchers could consider a similar dosage range for this compound, while carefully monitoring for efficacy and any signs of toxicity.
For related stilbenoid compounds from the Gnetum genus, such as Gnetin C, intraperitoneal (i.p.) injections at 25-50 mg/kg have been used in prostate cancer xenograft models. Another study on Melinjo (Gnetum gnemon) seed extract (MSE) showed significant tumor suppression in a colon-26 tumor-bearing mouse model with oral administration of 50 and 100 mg/kg per day.[2][3] These data points can serve as a reference for designing initial dose-finding studies for this compound.
Q2: How should I prepare this compound for in vivo administration?
Q3: What are the potential routes of administration for this compound?
A3: Based on studies with related compounds, both oral (p.o.) and intraperitoneal (i.p.) administration are viable routes. Oral gavage was used for the Gnetum montanum extract and Melinjo seed extract, suggesting good oral bioavailability of its active components.[1][3] Intraperitoneal injection has been successfully used for Gnetin C. The choice of administration route will depend on the experimental goals, the desired pharmacokinetic profile, and the formulation of this compound.
Q4: Are there any known toxicity concerns with this compound?
A4: There is no specific toxicity data available for this compound. However, studies on Melinjo (Gnetum gnemon) seed extract, which contains related stilbenoids, have shown it to be well-tolerated in mice at doses of 50 and 100 mg/kg per day, with no observed signs of toxicity or behavioral abnormalities.[3] A formal safety assessment of melinjo seed extract has also been conducted. Nevertheless, it is imperative to conduct a preliminary toxicity study with this compound in a small cohort of animals to determine the maximum tolerated dose (MTD) before proceeding with large-scale efficacy studies.
Q5: Which signaling pathways are known to be affected by this compound or related compounds?
A5: The antitumor activity of Gnetum montanum extract, containing this compound, has been linked to the inhibition of the AKT signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and apoptosis. Specifically, the extract was shown to down-regulate the expression of phosphorylated AKT (P-AKT).[1] The PI3K/AKT/mTOR cascade is a frequently dysregulated pathway in cancer, making it a key target for therapeutic intervention.[4] Other related compounds from Gnetum species have also been shown to target pathways involving metastasis-associated protein 1 (MTA1).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low efficacy or no tumor growth inhibition. | - Inadequate Dosage: The administered dose may be too low to exert a therapeutic effect. - Poor Bioavailability: The compound may not be reaching the tumor in sufficient concentrations. - Inappropriate Administration Route: The chosen route may not be optimal for this compound. - Compound Instability: this compound may be degrading in the vehicle or after administration. | - Conduct a dose-escalation study to find the optimal therapeutic dose. - Evaluate different administration routes (e.g., i.p. vs. oral). - Assess the stability of your this compound formulation. - Consider using a different vehicle to improve solubility and bioavailability. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | - Dosage is too high: The administered dose exceeds the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle or a component of it (e.g., DMSO) may be causing adverse effects. | - Reduce the dosage of this compound. - Conduct a formal MTD study. - Prepare a vehicle-only control group to assess the toxicity of the vehicle itself. - Lower the concentration of any potentially toxic solvents in the final formulation. |
| Variability in tumor growth within the same treatment group. | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Tumor Heterogeneity: Natural variation in the growth rate of xenografted tumors. - Animal Health: Underlying health issues in some animals affecting tumor growth or drug response. | - Ensure precise and consistent dosing techniques. - Increase the number of animals per group to improve statistical power. - Closely monitor animal health throughout the study. - Start treatment when tumors have reached a consistent, predetermined size. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Gnetum Extracts in Mouse Models
| Compound/Extract | Animal Model | Cancer Cell Line | Dosage | Administration Route | Key Findings | Reference |
| Gnetum montanum Extract (GME) | Nude Mice | SW480 (Colon) | 28 mg/kg/day | Oral | ~32% reduction in tumor weight | [1] |
| Gnetum montanum Extract (GME) | Nude Mice | SW480 (Colon) | 56 mg/kg/day | Oral | ~53% reduction in tumor weight (p < 0.01) | [1] |
| Melinjo Seed Extract (MSE) | BALB/c Mice | Colon-26 | 50 mg/kg/day | Oral | Significant suppression of tumor volume and weight (P < 0.05) | [2][3] |
| Melinjo Seed Extract (MSE) | BALB/c Mice | Colon-26 | 100 mg/kg/day | Oral | Significant suppression of tumor volume and weight (P < 0.05) | [2][3] |
Experimental Protocols
Protocol 1: Mouse Xenograft Model for Colon Cancer
-
Cell Culture: Culture SW480 human colon cancer cells in an appropriate medium (e.g., L-15 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Animal Model: Use immunodeficient mice, such as nude mice.
-
Tumor Cell Implantation: Subcutaneously inject approximately 1 x 10^6 SW480 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a mean volume of approximately 60 mm³.
-
Grouping and Treatment: Randomly divide the mice into treatment and control groups. Administer this compound (or extract) and vehicle control daily via the chosen route (e.g., oral gavage).
-
Data Collection: Monitor tumor volume and animal body weight regularly.
-
Endpoint: At the end of the study period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Visualizations
Caption: Workflow for a mouse xenograft study.
Caption: Inhibition of the AKT signaling pathway.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of Gnetumontanin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Gnetumontanin B.
Frequently Asked Questions (FAQs)
Q1: What is the known aqueous solubility of this compound?
Q2: Why is enhancing the aqueous solubility of this compound important?
Enhancing the aqueous solubility of this compound is crucial for several reasons. Poor aqueous solubility can lead to low and variable oral bioavailability, limiting its therapeutic potential.[3][4][5] By improving its solubility, researchers can achieve more consistent and effective in vivo concentrations, facilitating preclinical and clinical development.
Q3: What are the primary techniques to enhance the solubility of poorly soluble drugs like this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications.[3][6]
-
Physical Modifications: These methods focus on increasing the surface area of the drug particles.
-
Chemical Modifications and Formulation Approaches: These methods alter the drug's interaction with the surrounding solvent.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its wettability and dissolution.[6]
-
Inclusion Complexes with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (B1172386) can significantly increase its apparent water solubility.[7][8]
-
Use of Co-solvents and Surfactants: These agents can modify the polarity of the solvent or form micelles to solubilize the drug.[4][6]
-
Nano-drug Delivery Systems: Formulations like nanoemulsions and niosomes can encapsulate lipophilic drugs for improved delivery.[9]
-
Troubleshooting Guides
Issue 1: Low Yield or Inefficient Formation of this compound-Cyclodextrin Inclusion Complexes
| Potential Cause | Troubleshooting Step |
| Inappropriate Molar Ratio | The stoichiometry of the inclusion complex is critical. A 1:1 molar ratio is often a good starting point for guest-host complexes.[7][8] Perform a phase solubility study to determine the optimal molar ratio of this compound to the cyclodextrin derivative. |
| Incorrect Cyclodextrin Type | The size of the cyclodextrin cavity must be suitable for the this compound molecule. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their cavity size.[10][11] Consider screening different cyclodextrin derivatives. |
| Inefficient Complexation Method | The method of preparation can significantly impact complexation efficiency. If the kneading method yields low results, consider freeze-drying (lyophilization), which often produces a more amorphous and readily soluble product.[7][8] |
| Insufficient Mixing/Reaction Time | Ensure adequate mixing and time for the inclusion complex to form. For the kneading method, ensure a homogeneous paste is formed and kneaded for a sufficient duration. For solution-based methods, allow for adequate stirring time. |
Issue 2: Aggregation or Instability of this compound Nanosuspension
| Potential Cause | Troubleshooting Step |
| Inadequate Stabilization | Nanosuspensions have a high surface area and are prone to aggregation. The use of stabilizers, such as surfactants or polymers, is essential. Screen different types and concentrations of stabilizers to find the optimal system for this compound. |
| Incorrect Milling/Homogenization Parameters | The energy input during particle size reduction is crucial. Optimize the milling time, speed, or homogenization pressure to achieve the desired particle size without causing degradation. |
| Ostwald Ripening | Over time, larger particles may grow at the expense of smaller ones. This can be minimized by using a combination of stabilizers or by creating a more uniform initial particle size distribution. |
| Temperature Effects | Temperature fluctuations during storage can affect the stability of the nanosuspension. Store at a controlled temperature as determined by stability studies. |
Experimental Protocols
Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Transfer the weighed powders to a clean mortar.
-
Begin triturating the mixture with the pestle to obtain a homogeneous blend.
-
Slowly add a small amount of deionized water dropwise to the powder mixture while continuously triturating to form a thick, homogeneous paste.
-
Knead the paste thoroughly for 45-60 minutes.
-
The resulting paste is then dried in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The dried complex is pulverized and passed through a sieve to obtain a fine powder.
-
Store the powdered inclusion complex in a desiccator until further analysis.
Protocol 2: Preparation of this compound-HP-β-CD Inclusion Complex by Freeze-Drying Method
Objective: To prepare a solid, amorphous inclusion complex of this compound with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Dissolve a pre-weighed amount of HP-β-CD in a specific volume of deionized water to prepare a solution of known concentration.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light, to achieve equilibrium.
-
After stirring, filter the suspension to remove the undissolved this compound. A 0.45 µm syringe filter is suitable.
-
The clear filtrate, containing the this compound-HP-β-CD complex, is then frozen at a low temperature (e.g., -80°C).
-
The frozen solution is lyophilized using a freeze-dryer until all the water is removed, resulting in a fluffy, white powder.
-
Store the lyophilized powder in a desiccator.
Quantitative Data Summary
The following table presents a hypothetical comparison of solubility enhancement techniques for a poorly soluble compound, which can be adapted for this compound once experimental data is obtained.
| Technique | Carrier/System | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase |
| Untreated this compound | - | [To be determined] | - | 1 |
| Micronization | - | [To be determined] | [To be determined] | [To be calculated] |
| Nanosuspension | Stabilizer (e.g., Poloxamer 188) | [To be determined] | [To be determined] | [To be calculated] |
| Solid Dispersion | PVP K30 | [To be determined] | [To be determined] | [To be calculated] |
| Inclusion Complex | HP-β-CD | [To be determined] | [To be determined] | [To be calculated] |
Visualizations
Caption: Overview of techniques to enhance the aqueous solubility of this compound.
Caption: Experimental workflow for preparing this compound-cyclodextrin inclusion complexes.
References
- 1. This compound | CAS:809237-87-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:809237-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmj.ro [abmj.ro]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting assay interference with Gnetumontanin B
Technical Support Center: Gnetumontanin B
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound. Given its nature as a polyphenolic stilbenoid, it shares characteristics with compounds that can interfere with various biochemical and cell-based assays. This resource is designed to help you identify and mitigate potential artifacts to ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a stilbene (B7821643) trimer, a type of polyphenolic compound, isolated from plants of the Gnetum genus.[1] It is formed from two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit.[1] Like many stilbenoids, it exhibits a range of biological activities. Published research has shown that this compound can potently inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), suggesting it has anti-inflammatory properties.[1] Other related stilbenoids from Gnetum species have demonstrated antioxidant, antimicrobial, and enzyme inhibitory activities, including the inhibition of α-amylase and lipase.[2][3]
Q2: I am observing high background fluorescence in my assay when this compound is present. What could be the cause?
High background is a common issue when working with polyphenolic compounds like this compound. The likely cause is autofluorescence .
-
Autofluorescence is the natural tendency of certain molecules to absorb light and re-emit it at a longer wavelength.[4] This can mask the signal from your intended fluorescent probe, leading to a reduced signal-to-noise ratio or false-positive results.[4] Stilbenoids, with their conjugated ring systems, are often fluorescent.
To troubleshoot this, you should:
-
Run a compound-only control: Prepare a sample containing this compound in your assay buffer (without any fluorescent reagents or biological material) and measure its fluorescence using the same filter set as your experiment.[5]
-
Run a compound + cells/protein control: Include a control with your cells or protein and this compound, but without the specific fluorescent detection reagent.[6] This will help determine the total background contribution from the compound and the biological sample itself.
Q3: My enzyme inhibition assay shows a positive "hit" for this compound, but I'm concerned it might be a false positive. How can I verify the result?
This is a valid concern. Polyphenolic compounds are known to act as Pan-Assay Interference Compounds (PAINS) , which can produce false positives through various mechanisms unrelated to specific binding at the target's active site.
Common mechanisms of interference include:
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester and non-specifically inhibit enzymes.[7]
-
Reactivity: Some compounds can react covalently and non-specifically with proteins, particularly with cysteine residues.[7][8]
-
Redox Activity: The compound may engage in redox cycling, producing hydrogen peroxide (H₂O₂), which can inactivate enzymes through oxidation.
-
Optical Interference: As mentioned in Q2, the compound's intrinsic fluorescence or absorbance may interfere with the assay readout.[9]
To validate a potential hit, you should perform a series of counter-screens and control experiments. Refer to the troubleshooting guide below for a detailed workflow.
Troubleshooting Guides
Guide 1: Distinguishing True Inhibition from Non-Specific Assay Interference
If you observe inhibitory activity with this compound, follow this workflow to rule out common artifacts.
| Step | Action | Detailed Protocol |
| 1. Optical Interference | Run Spectrophotometric/Fluorometric Scans: | Prepare this compound at the test concentration in assay buffer. Scan for absorbance across the wavelengths used in your assay. Similarly, scan for fluorescence emission using the excitation wavelength of your assay's fluorophore. A significant signal indicates interference. |
| 2. Compound Aggregation | Test with Non-ionic Detergent: | Re-run the inhibition assay with the inclusion of a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 in the assay buffer. If the inhibitory activity of this compound is significantly reduced, it suggests the inhibition was caused by aggregation.[10] |
| 3. Non-Specific Reactivity | Pre-incubation Test: | Pre-incubate the enzyme with this compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction. If the IC₅₀ value decreases with longer pre-incubation times, it may indicate a time-dependent, covalent, or other slow-onset non-specific mechanism. |
| 4. Target Engagement | Use an Orthogonal Assay: | Validate the finding using a different assay technology that relies on a different detection method (e.g., if the primary screen was fluorescence-based, use a label-free method like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm direct binding). |
Guide 2: Mitigating Autofluorescence in Cell-Based Imaging Assays
Autofluorescence from this compound can be particularly problematic in immunofluorescence (IF) or high-content imaging.
-
Determine the Autofluorescence Spectrum:
-
Prepare a control sample of your cells or tissue treated with this compound at the highest concentration you plan to use.
-
Do not add any fluorescent antibodies or dyes.
-
Using a confocal microscope with a spectral detector, perform a "lambda scan." Excite the sample at various wavelengths (e.g., 405 nm, 488 nm, 561 nm) and record the full emission spectrum for each.
-
This will reveal the peak emission wavelength(s) of this compound's autofluorescence under your experimental conditions.[4]
-
-
Select Appropriate Fluorophores:
-
Based on the lambda scan, choose primary/secondary antibodies conjugated to fluorophores that emit in a spectral region with minimal overlap.[11] Cellular autofluorescence is often highest in the blue and green channels, so shifting to red or far-red dyes (e.g., those with emission >650 nm) is a robust strategy.[12]
-
-
Implement Controls for Image Analysis:
-
Unstained Control: Cells/tissue with no treatment or staining. This shows endogenous autofluorescence.
-
Compound Control: Cells/tissue treated with this compound but without fluorescent labels. This is crucial for setting the background threshold during image analysis.[5]
-
Secondary-Only Control: Cells/tissue with secondary antibody only to check for non-specific binding.[11]
-
Data Summary
While specific physicochemical data for this compound is limited in public databases, its properties can be inferred from its stilbenoid class. Polyphenols are known to be promiscuous binders due to their ability to form multiple hydrogen bonds and engage in hydrophobic interactions.[13][14]
| Parameter | General Characteristic for Polyphenols | Implication for Assays |
| Solubility | Often poor in aqueous buffers, improved in DMSO. | Can precipitate out of solution at high concentrations, leading to light scattering or aggregation artifacts. |
| Binding Mode | Non-covalent interactions (H-bonds, hydrophobic) are common.[13] | Can lead to non-specific binding to many proteins.[15] |
| Reactivity | Can be oxidized, potentially generating reactive oxygen species (ROS). | May cause redox-based assay interference or non-specifically modify proteins.[16] |
| Optical Properties | Often absorb UV/Visible light and can be fluorescent. | Direct interference with optical assay readouts (absorbance, fluorescence, luminescence).[9] |
| IC₅₀ (TNF-α Inhibition) | 1.49 x 10⁻⁶ mol L⁻¹ (1.49 µM)[1] | Demonstrates potent biological activity that warrants careful validation to exclude artifacts. |
References
- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. biotium.com [biotium.com]
- 13. Polyphenolic Compounds and Digestive Enzymes: In Vitro Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenolic Compounds Responsible of Enzyme Inhibition | PDF | Polyphenol | Active Site [scribd.com]
- 15. The inhibition of digestive enzymes by polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Refining chromatographic methods for high-purity Gnetumontanin B isolation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining chromatographic methods to isolate Gnetumontanin B with high purity.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating this compound from a crude plant extract?
A1: A multi-step chromatographic strategy is typically employed. This involves an initial fractionation of the crude extract using a technique like vacuum liquid chromatography (VLC) or flash chromatography on silica (B1680970) gel. This is followed by further purification of the this compound-rich fractions using techniques such as Sephadex LH-20 column chromatography to remove pigments and polymeric impurities. The final step involves high-resolution purification using preparative High-Performance Liquid Chromatography (Prep-HPLC) on a reversed-phase (e.g., C18) column to achieve high purity.[1]
Q2: Which solvents are commonly used for the initial extraction of this compound from Gnetum montanum?
A2: Solvents like methanol (B129727) or ethanol (B145695) are effective for the initial extraction of stilbenoids, including this compound, from the dried and powdered plant material.[1] The resulting crude extract is often then partitioned between solvents of varying polarity, such as dichloromethane (B109758) and ethyl acetate (B1210297), to achieve initial separation.[1]
Q3: My Prep-HPLC peak for this compound is broad and shows poor resolution. What are the likely causes?
A3: Several factors can cause peak broadening in preparative HPLC. Common issues include column overloading, inappropriate mobile phase composition, a degraded column, or too high of a flow rate. Start by reducing the sample load. If that doesn't resolve the issue, optimize the mobile phase gradient. Ensure your column is in good condition and that the flow rate is suitable for the column dimensions.
Q4: I am observing inconsistent retention times for this compound between different Prep-HPLC runs. What should I check?
A4: Fluctuating retention times are often due to issues with the HPLC system's pump or mobile phase preparation. Check for leaks in the pump and ensure the pump seals are not worn. Air bubbles in the mobile phase can also cause this issue, so ensure your solvents are properly degassed. Inconsistent mobile phase composition from batch to batch can also lead to shifts, so prepare your solvents carefully.
Q5: After purification, my final product still contains impurities. What can I do to improve the purity?
A5: If a single Prep-HPLC step is insufficient, consider adding an orthogonal chromatographic step. For example, if you are using reversed-phase HPLC, a preceding normal-phase chromatography step or size-exclusion chromatography (like Sephadex LH-20) can remove impurities with different chemical properties.[1] Alternatively, you can refine your Prep-HPLC method by using a shallower gradient or a column with a different selectivity.
Experimental Protocols
Protocol 1: Multi-Step Chromatographic Isolation of Stilbenoids from Gnetum montanum
This protocol is adapted from a successful strategy for isolating stilbenoids and related compounds from Gnetum montanum.[1]
1. Extraction and Initial Fractionation:
-
Plant Material: 12.0 kg of dried, powdered stems of Gnetum montanum.
-
Extraction: Macerate the powder with methanol (3 x 15 L) at room temperature. Combine the extracts and concentrate under reduced pressure to yield the crude methanol extract.
-
Solvent Partitioning: Dissolve the crude extract in water and perform successive extractions with dichloromethane and then ethyl acetate. Concentrate the ethyl acetate fraction (GM.A) as it is typically rich in stilbenoids.
2. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (e.g., 70-230 mesh).
-
Mobile Phase: A stepwise gradient of increasing polarity, for example, starting with 100% hexane (B92381), followed by increasing proportions of ethyl acetate in hexane (e.g., 9:1, 8:2, 1:1 v/v), and then chloroform/methanol mixtures.
-
Procedure: Apply the concentrated ethyl acetate fraction to the column. Elute with the solvent gradient, collecting fractions. Monitor the fractions by Thin-Layer Chromatography (TLC) to identify and pool those containing compounds with similar Rf values to a this compound standard, if available.
3. Size-Exclusion Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: 100% Methanol or a methanol/water mixture (e.g., 1:1 v/v).[1]
-
Procedure: Concentrate the pooled fractions from the silica gel step and apply them to the Sephadex LH-20 column. Elute with the mobile phase to separate compounds based on size and polarity, which helps in removing polymeric impurities.
4. Final Purification by Preparative HPLC:
-
Stationary Phase: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water.
-
Procedure: Concentrate the this compound-rich fraction from the Sephadex step. Dissolve in a suitable solvent and inject onto the preparative HPLC system. Elute with a programmed gradient of ACN in water. Collect the peak corresponding to this compound based on retention time.
Data Presentation
The following tables summarize typical parameters for the chromatographic steps, based on published methods for isolating compounds from Gnetum montanum.[1]
Table 1: Open Column Chromatography Parameters
| Step | Stationary Phase | Mobile Phase System (Example Gradient) | Purpose |
| 1 | Silica Gel (70-230 mesh) | Hexane / Ethyl Acetate (H/A) -> Dichloromethane / Methanol (D/M) | Initial fractionation of the crude ethyl acetate extract. |
| 2 | Sephadex LH-20 | Methanol / Water (M/W) (1:1, v/v) | Removal of polymeric impurities and further separation. |
| 3 | Reversed-Phase Silica (RP-18) | Methanol / Water (M/W) (1:1, v/v) | Intermediate purification of fractions before final HPLC. |
Table 2: Preparative HPLC Parameters for Final Purification of Stilbenoids
| Parameter | Value / Description |
| Instrument | Agilent 1200 HPLC System or equivalent |
| Column | Preparative Reversed-Phase C18 |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Isocratic |
| Mobile Phase Composition | 38% ACN in Water |
| Retention Time (Example) | 64 minutes |
| Yield (Example) | 6.2 mg |
Note: The specific ACN percentage and retention time will need to be optimized for this compound based on analytical scale separations.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure in HPLC | 1. Column frit blockage. 2. Particulate matter from sample. 3. Tubing blockage. | 1. Reverse flush the column (if permissible by manufacturer). 2. Filter all samples and mobile phases before use. 3. Systematically check and clean or replace tubing sections. |
| No Peaks or Very Small Peaks | 1. Injector malfunction. 2. Detector issue (e.g., lamp off). 3. No sample loaded. 4. Compound strongly retained on the column. | 1. Check injector for leaks or blockages. 2. Ensure the detector is on and the lamp is functional. 3. Verify the sample loop is filling correctly. 4. Use a stronger mobile phase to elute the compound. |
| Split or Tailing Peaks | 1. Column degradation or void formation. 2. Chemical incompatibility of sample solvent and mobile phase. 3. Column overloading. | 1. Replace the column. 2. Dissolve the sample in the initial mobile phase if possible. 3. Reduce the injection volume or sample concentration. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase. 3. Leaking pump seals or fittings. 4. Column bleed. | 1. Purge the pump and detector. 2. Use fresh, high-purity solvents. 3. Inspect and tighten all fittings; replace seals if necessary. 4. Flush the column or operate at a lower temperature if possible. |
Visualizations
Experimental Workflow
Caption: A multi-step workflow for the isolation of high-purity this compound.
Gnetum montanum Extract and the AKT Signaling Pathway
Extracts from Gnetum montanum, which contain this compound, have been shown to inhibit the AKT signaling pathway, a key regulator of cell survival and proliferation.[2] This pathway is often dysregulated in cancer.
Caption: Inhibition of the AKT signaling pathway by Gnetum montanum extract.
References
How to resolve inconsistent results in Gnetumontanin B experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving inconsistencies in experiments involving Gnetumontanin B. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly. What is the recommended solvent?
A1: For in vitro experiments, this compound, like many other stilbenoids, can be challenging to dissolve directly in aqueous media. It is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions.[1] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
A2: Inconsistent results in cell viability assays (e.g., MTT, MTS) can stem from several factors:
-
Compound Stability: this compound's stability in cell culture media over long incubation periods may vary. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations can significantly impact the final readout.
-
Incubation Time: The inhibitory effect of this compound can be time-dependent. Standardize the incubation time across all experiments to ensure comparability of IC50 values.[2]
-
Assay Interference: Some natural compounds can interfere with the chemistry of viability assays. Consider running appropriate controls, such as a no-cell control with this compound, to check for direct reduction of the assay reagent.
Q3: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
A3: There is currently no specific information available in publicly accessible databases that definitively classifies this compound as a PAIN. However, it is important to be aware that some natural product scaffolds can exhibit non-specific activity. If you observe activity in multiple unrelated assays, it is recommended to perform counter-screens and orthogonal assays to confirm a specific biological effect.
Q4: I am not seeing the expected inhibition of the AKT signaling pathway in my Western blot. What should I check?
A4: If you are not observing the expected decrease in phosphorylation of AKT or its downstream targets, consider the following:
-
Antibody Quality: Ensure your primary antibodies for phosphorylated and total AKT, as well as downstream targets like mTOR and GSK3β, are validated and working correctly.
-
Protein Loading: Run a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Treatment Conditions: The effect of this compound on the AKT pathway may be cell-type specific and dependent on the concentration and duration of treatment. Optimize these conditions for your specific cell line.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.2. Variation in this compound incubation time.3. Degradation of this compound stock solution. | 1. Standardize cell counting and seeding procedures.2. Maintain a consistent incubation period for all assays.3. Prepare fresh dilutions from a frozen stock for each experiment and avoid multiple freeze-thaw cycles. |
| Low potency or no effect observed | 1. This compound precipitation in media.2. Insufficient incubation time. | 1. Visually inspect the culture media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solubilization method.2. Perform a time-course experiment to determine the optimal incubation time for your cell line. |
| High background signal in no-cell controls | This compound may be directly reducing the assay reagent (e.g., MTT, MTS). | Run a control plate with this compound in cell-free media to quantify any direct chemical reduction of the assay substrate. Subtract this background from your experimental values. |
Western Blotting Issues
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins | 1. Inactive primary antibody.2. Insufficient protein loading.3. Suboptimal this compound treatment. | 1. Validate the primary antibody with a positive control.2. Increase the amount of protein loaded onto the gel.3. Optimize the concentration and incubation time of this compound. |
| Inconsistent phosphorylation levels | 1. Variation in cell culture conditions.2. Incomplete inhibition of phosphatases during cell lysis. | 1. Ensure consistent cell passage number, confluency, and media conditions.2. Always use freshly prepared lysis buffer containing adequate phosphatase inhibitors. |
| Multiple non-specific bands | 1. Primary antibody concentration is too high.2. Insufficient blocking of the membrane. | 1. Titrate the primary antibody to determine the optimal concentration.2. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
Quantitative Data Summary
The following table summarizes the reported IC50 values for a Gnetum montanum extract (GME), which contains this compound, in the SW480 human colon cancer cell line. It is important to note that these values are for a crude extract and the potency of pure this compound may differ.
| Cell Line | Compound | Incubation Time | IC50 (µg/mL) |
| SW480 | GME | 24 hours | 126.50 |
| SW480 | GME | 48 hours | 78.25 |
| SW480 | GME | 72 hours | 50.77 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁵ cells/well and allow them to adhere overnight.[1][3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][4][5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[5]
Western Blot for AKT Signaling Pathway
This protocol provides a general framework for analyzing the effect of this compound on the AKT signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the optimized duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 50 µg) from each sample onto an SDS-polyacrylamide gel.[1]
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, total mTOR, p-GSK3β, total GSK3β, and a loading control (e.g., GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for in vitro studies of this compound.
Caption: Simplified AKT signaling pathway and the inhibitory role of this compound.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Optimizing Cell Viability in High-Concentration Gnetumontanin B Treatments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability during experiments with high concentrations of Gnetumontanin B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: Based on studies of related compounds and extracts, a starting point for pure this compound would be in the low micromolar range. For instance, Gnetin C, a related stilbenoid, has shown IC50 values ranging from approximately 9 µM to 16 µM in various cancer cell lines. Extracts of Gnetum montanum, which contains this compound, have exhibited IC50 values from 34 µg/mL to 61 µg/mL depending on the cancer cell line and exposure time.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
A2: this compound is sparingly soluble in aqueous solutions. To improve solubility, it is recommended to first dissolve the compound in a small amount of a sterile organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. When preparing the final working concentration in your cell culture medium, ensure the final DMSO concentration remains low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3][4] Adding the this compound stock solution to pre-warmed media while gently vortexing can also aid in dissolution. For persistent precipitation, a slight warming of the solution to 37°C and brief sonication may be beneficial.
Q3: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A3: High cytotoxicity at low concentrations could be due to several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding a level toxic to your specific cell line. A vehicle control (medium with the same concentration of solvent but without this compound) is essential.[3][5]
-
Compound Instability: Ensure the this compound is properly stored to maintain its stability.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to therapeutic compounds.
-
Incorrect Concentration Calculation: Double-check all calculations for dilutions and final concentrations.
Q4: How does this compound affect cell signaling pathways?
A4: this compound has been shown to impact key signaling pathways involved in cell survival and inflammation. Notably, it can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α).[6] Furthermore, extracts containing this compound have been observed to down-regulate the protein expression of phosphorylated AKT (p-AKT), a critical component of the PI3K/AKT signaling pathway which plays a central role in promoting cell survival and proliferation.
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration and Minimizing Cytotoxicity
This guide provides a systematic approach to determining the optimal working concentration of this compound while minimizing off-target cytotoxic effects.
Table 1: Troubleshooting Low Cell Viability in this compound Treatments
| Observation | Potential Cause | Troubleshooting Step |
| High cell death across all concentrations, including low doses. | Solvent toxicity. | Run a vehicle control with varying concentrations of the solvent (e.g., DMSO) to determine the maximum non-toxic concentration for your cell line. Aim to keep the final solvent concentration below 0.5%.[3][5] |
| Cell line is highly sensitive. | Perform a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) to identify a more suitable concentration range. | |
| Precipitation of this compound in the culture medium. | Poor solubility. | Prepare a high-concentration stock solution in 100% DMSO. Dilute the stock solution in pre-warmed (37°C) culture medium with vigorous mixing. Consider a brief sonication of the final solution. |
| Inconsistent results between experiments. | Variation in cell seeding density or compound preparation. | Ensure consistent cell seeding density across all wells and experiments. Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocol: Dose-Response Assessment using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound.
Guide 2: Investigating the Mechanism of Action
This section provides protocols to investigate the effects of this compound on the AKT signaling pathway and TNF-α production.
Experimental Protocol: Western Blot for Phosphorylated AKT (p-AKT)
This protocol details the steps to analyze the phosphorylation status of AKT in response to this compound treatment.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total AKT to normalize for protein loading.
-
Caption: this compound inhibits the phosphorylation of AKT.
Experimental Protocol: ELISA for TNF-α
This protocol describes how to quantify the amount of TNF-α secreted by cells following this compound treatment.
-
Sample Collection:
-
Treat cells with this compound as desired.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Procedure:
-
Use a commercially available human or mouse TNF-α ELISA kit.
-
Add standards and samples to the wells of the antibody-coated plate.
-
Incubate as per the manufacturer's instructions.
-
Add the detection antibody, followed by the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Quantitative Data Summary
Table 2: Reported IC50 Values for Gnetin C and Gnetum Extracts
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Gnetin C | Human leukemia HL60 | 13 µM | [2] |
| Gnetin C | Prostate cancer (LNCaP) | 8.95 ± 0.92 µM | [1] |
| Gnetin C | Prostate cancer (DU145) | 9.85 ± 2.60 µM | [1] |
| Gnetin C | Prostate cancer (PC-3) | 10.28 ± 0.79 µM | [1] |
| Gnetin C | Pancreatic cancer (PANC-1) | 16.29 ± 1.11 µM | [1] |
| Gnetum montanum Extract | Colon cancer (SW480) | 50.77 µg/mL (72h) | |
| Melinjo Seed Extract | Colon cancer (HT-29) | 39.37 ± 4.9 µg/mL | [1] |
| Melinjo Seed Extract | Breast cancer (MCF-7) | 37.3 ± 0.9 µg/mL | [1] |
Note: The IC50 values for extracts are reported in µg/mL, and direct comparison with pure compounds (in µM) requires knowledge of the this compound concentration in the extract.
References
- 1. benchchem.com [benchchem.com]
- 2. stemcell.com [stemcell.com]
- 3. Dose metric considerations in in vitro assays to improve quantitative in vitro-in vivo dose extrapolations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Gnetumontanin B Protocols with Design of Experiments (DOE)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of Design of Experiments (DOE) in optimizing protocols involving Gnetumontanin B.
Frequently Asked Questions (FAQs)
Q1: What is Design of Experiments (DOE) and why is it useful for this compound protocols?
A1: Design of Experiments (DOE) is a statistical approach to systematically plan and conduct experiments. Instead of testing one factor at a time, DOE allows for the simultaneous variation of multiple factors to efficiently identify the most influential variables and their interactions. For this compound protocols, particularly extraction and purification, DOE is invaluable for maximizing yield and purity, reducing solvent consumption, and minimizing experimental runs, thereby saving time and resources.
Q2: What are the critical factors to consider when designing a DOE for this compound extraction?
A2: The most critical factors for this compound extraction, a stilbenoid, typically include the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-solvent ratio. These parameters significantly influence the solubility and stability of this compound and related phenolic compounds.
Q3: I am new to DOE. What is a good starting experimental design for optimizing this compound extraction?
A3: For screening purposes to identify the most significant factors, a factorial design is a good starting point. To further optimize the process, a Response Surface Methodology (RSM) approach, such as a Box-Behnken or Central Composite Design, is recommended. These designs are efficient in finding the optimal conditions for the selected factors.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to inhibit the production of TNF-α. Furthermore, extracts of Gnetum montanum, which contain this compound, have been found to induce apoptosis in cancer cells by inhibiting the PI3K-AKT signaling pathway. Other related stilbenoids from Gnetum species are also known to interact with the MAPK signaling pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, with solutions informed by DOE principles.
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Yield of this compound | Sub-optimal Extraction Parameters: The combination of solvent, temperature, and time may not be ideal for efficient extraction. | Utilize DOE: Implement a Response Surface Methodology (RSM) design to systematically investigate the effects of solvent concentration (e.g., 50-90% ethanol (B145695) in water), temperature (e.g., 40-70°C), and extraction time (e.g., 1-3 hours) on the yield of this compound. |
| Inadequate Cell Lysis: The plant material may not be sufficiently ground, preventing solvent penetration. | Ensure the plant material is finely powdered. Consider this as a constant factor in your DOE setup. | |
| Degradation of this compound: Stilbenoids can be sensitive to light and high temperatures. | Conduct extractions in amber glassware or protect the setup from light. Use the DOE results to find the lowest effective temperature to minimize thermal degradation. | |
| Poor Purity of this compound Isolate | Co-extraction of Impurities: Other phenolic compounds, such as flavonoids and other stilbenoids (e.g., gnetin C, gnetol), are often co-extracted. | Optimize Chromatography: Use a DOE approach to optimize the mobile phase composition for column chromatography. For silica (B1680970) gel chromatography, test different gradient systems of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). |
| Compound Instability on Silica Gel: Some stilbenoids can degrade on the acidic surface of silica gel. | Test for Stability: Before scaling up purification, spot the extract on a TLC plate and let it sit for a few hours. Re-run the TLC in the same solvent system to check for new spots that would indicate degradation. If degradation occurs, consider using a different stationary phase like Sephadex LH-20 or deactivated silica gel. | |
| Inconsistent Experimental Results | Variability in Experimental Conditions: Minor, uncontrolled variations in experimental parameters can lead to significant differences in outcomes. | Standardize Protocols Based on DOE: Once optimal conditions are identified through DOE, it is crucial to standardize the protocol and ensure all parameters are tightly controlled for subsequent experiments. |
| Difficulty in Dissolving Crude Extract | Poor Solubility: this compound has good solubility in solvents like DMSO, acetone, and ethyl acetate, but the crude extract may contain less soluble components. | For purification, dissolve the crude extract in a minimal amount of a strong solvent (e.g., methanol (B129727) or acetone) before adsorbing it onto silica gel for dry loading onto the column. This ensures a more uniform application and better separation. |
Experimental Protocols & Data
Design of Experiments (DOE) for Optimizing this compound Extraction
This section outlines a representative DOE protocol using Response Surface Methodology (RSM) with a Box-Behnken design to optimize the extraction of this compound from Gnetum montanum.
Objective: To determine the optimal conditions of ethanol concentration, extraction temperature, and extraction time to maximize the yield of this compound.
Experimental Design:
-
Factors (Independent Variables):
-
A: Ethanol Concentration (% in water): 50, 70, 90
-
B: Temperature (°C): 40, 55, 70
-
C: Time (hours): 1, 2, 3
-
-
Response (Dependent Variable):
-
Yield of this compound (mg/g of dry plant material)
-
Table 1: Box-Behnken Design and Representative Response for this compound Yield
| Run | Factor A: Ethanol Conc. (%) | Factor B: Temperature (°C) | Factor C: Time (hr) | Response: this compound Yield (mg/g) |
| 1 | 50 | 40 | 2 | 1.8 |
| 2 | 90 | 40 | 2 | 2.5 |
| 3 | 50 | 70 | 2 | 2.2 |
| 4 | 90 | 70 | 2 | 3.1 |
| 5 | 50 | 55 | 1 | 1.9 |
| 6 | 90 | 55 | 1 | 2.6 |
| 7 | 50 | 55 | 3 | 2.3 |
| 8 | 90 | 55 | 3 | 3.3 |
| 9 | 70 | 40 | 1 | 2.4 |
| 10 | 70 | 70 | 1 | 2.9 |
| 11 | 70 | 40 | 3 | 2.8 |
| 12 | 70 | 70 | 3 | 3.5 |
| 13 | 70 | 55 | 2 | 3.8 |
| 14 | 70 | 55 | 2 | 3.9 |
| 15 | 70 | 55 | 2 | 3.7 |
Note: The yield data presented are representative and for illustrative purposes to demonstrate the application of DOE.
Detailed Methodologies
1. Extraction Protocol (Based on a single run from the DOE):
-
Weigh 10 g of finely powdered, dried Gnetum montanum plant material.
-
Place the powder in a round-bottom flask.
-
Add 200 mL of the specified concentration of ethanol in water (e.g., 70% for run 13).
-
Set up a reflux condenser and place the flask in a heating mantle set to the desired temperature (e.g., 55°C for run 13).
-
Conduct the extraction for the specified duration (e.g., 2 hours for run 13) with continuous stirring.
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Quantify the this compound content in the crude extract using a validated HPLC method.
2. Purification Protocol:
-
Dissolve the crude extract in a minimal volume of methanol.
-
In a separate beaker, add silica gel (2-3 times the weight of the crude extract) and slurry it with the methanol-dissolved extract.
-
Evaporate the solvent completely to obtain a dry, impregnated powder.
-
Pack a glass column with silica gel in a non-polar solvent (e.g., chloroform).
-
Carefully load the dry, impregnated powder onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform (B151607) and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
For higher purity, a subsequent purification step using Sephadex LH-20 column chromatography with methanol as the eluent can be performed.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Experimental Workflow for DOE-Based Optimization
Simplified PI3K/AKT Signaling Pathway Inhibition
Validation & Comparative
Gnetumontanin B vs. Resveratrol: A Comparative Analysis of Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Stilbenoids
In the landscape of natural compounds with therapeutic potential, stilbenoids have garnered significant attention for their diverse pharmacological activities. Among them, resveratrol (B1683913) is a well-studied molecule known for its potent anti-inflammatory properties. Gnetumontanin B, a less-explored stilbenoid primarily found in plants of the Gnetum genus, is also emerging as a compound of interest. This guide provides a comparative overview of the anti-inflammatory effects of this compound and resveratrol, supported by available experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
At a Glance: Key Anti-Inflammatory Activities
| Biological Activity | This compound | Resveratrol |
| Nitric Oxide (NO) Production | Data on the pure compound is limited. However, extracts of Gnetum montanum, which contains this compound, have been shown to inhibit NO production. For instance, isorhapontigenin, another stilbenoid from G. montanum, exhibited an IC50 value of 79.88 ± 5.51 µg/mL for NO inhibition in RAW264.7 cells[1]. | Potently inhibits NO production in various cell lines. An IC50 of 5 µM has been reported for the inhibition of iNOS induction in LPS-activated RAW 264.7 macrophages[2]. |
| Reactive Oxygen Species (ROS) | Specific data for this compound is not readily available. Gnetum gnemon extracts have demonstrated the ability to lower ROS levels[3]. | Effectively reduces ROS production in a dose-dependent manner in various experimental models[4][5]. |
| iNOS and COX-2 Expression | Information on the pure compound is scarce. | Downregulates the expression of both iNOS and COX-2 in response to inflammatory stimuli[6][7]. |
| Pro-inflammatory Cytokines | Gnetumontanin C, a related compound, has shown moderate inhibitory activity against TNF-α[8]. | Significantly inhibits the secretion and expression of TNF-α, IL-1β, and IL-6[9][10][11]. |
In-Depth Comparison of Anti-Inflammatory Mechanisms
Resveratrol has been extensively studied, revealing its multifaceted anti-inflammatory mechanisms. It is known to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
In contrast, while the genus Gnetum is recognized for its anti-inflammatory properties, specific mechanistic studies on isolated this compound are sparse. The available data suggests that stilbenoids from Gnetum species, as a class, exert anti-inflammatory effects, likely through similar pathways as resveratrol[12].
Signaling Pathway Analysis
The NF-κB and MAPK signaling cascades are critical in the transcription of pro-inflammatory genes. The diagrams below illustrate the points of intervention for resveratrol and the putative mechanism for this compound based on the activity of related stilbenoids.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.
Caption: Nitric Oxide Assay Workflow.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or resveratrol for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Reactive Oxygen Species (ROS) Measurement
Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Protocol:
-
Seed cells in a 24-well plate and culture overnight.
-
Treat the cells with the test compounds (this compound or resveratrol) for a specified period.
-
Induce oxidative stress if required (e.g., with H₂O₂).
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
Western Blot Analysis for iNOS and COX-2
This technique is used to detect the protein expression levels of iNOS and COX-2.
Protocol:
-
Culture cells (e.g., RAW 264.7) in 6-well plates and treat with LPS and the test compounds for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an ECL detection reagent and quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
qPCR is employed to measure the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Protocol:
-
Treat cells with LPS and the test compounds.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or a probe-based assay with specific primers for the target cytokines and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
Resveratrol demonstrates robust and well-documented anti-inflammatory effects, acting through the inhibition of key inflammatory pathways and mediators. The available evidence for this compound, primarily derived from studies on Gnetum extracts, suggests a similar anti-inflammatory potential. However, a significant gap in the literature exists regarding the specific mechanisms and quantitative efficacy of isolated this compound.
Future research should focus on isolating pure this compound and conducting comprehensive in vitro and in vivo studies to:
-
Determine its IC50 values for the inhibition of key inflammatory markers.
-
Elucidate its precise mechanisms of action on signaling pathways such as NF-κB and MAPK.
-
Conduct direct comparative studies with resveratrol to ascertain its relative potency and potential therapeutic advantages.
Such investigations are crucial for unlocking the full therapeutic potential of this compound and for the development of novel anti-inflammatory agents.
References
- 1. Inhibitory nitric oxide production and cytotoxic activities of phenolic compounds from Gnetum montanum Markgr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and biomimetic synthesis of anti-inflammatory stilbenolignans from Gnetum cleistostachyum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bbrc.in [bbrc.in]
- 11. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytochemicals as inhibitors of tumor necrosis factor alpha and neuroinflammatory responses in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the bioactivity of Gnetumontanin B with other resveratrol oligomers like gnetin C
A Comparative Analysis of the Bioactivities of Gnetumontanin B and Gnetin C
In the landscape of resveratrol (B1683913) oligomers, Gnetin C has emerged as a compound of significant interest due to its potent and varied biological activities, often reported to surpass those of its parent monomer, resveratrol. This guide provides a comparative overview of the bioactivity of Gnetin C and the less-studied this compound, offering insights for researchers, scientists, and professionals in drug development. While extensive data is available for Gnetin C, research on this compound is in its nascent stages, limiting a direct, comprehensive comparison.
Gnetin C: A Potent Resveratrol Dimer
Gnetin C, a dimer of resveratrol, has demonstrated significant potential across a spectrum of therapeutic areas, most notably in cancer research. Its bioactivity is often superior to that of resveratrol, a phenomenon attributed to its unique dimeric structure.
Gnetin C exhibits potent anticancer effects across various cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastatic potential. A key mechanism of its action is the downregulation of Metastasis-Associated Protein 1 (MTA1), a transcriptional co-regulator implicated in tumor progression. This inhibition subsequently impacts downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1] In prostate cancer, Gnetin C has also been found to inhibit androgen receptor (AR) signaling.[1]
Beyond its anticancer properties, Gnetin C has demonstrated notable anti-inflammatory and antioxidant activities. Studies have shown its superiority over resveratrol in inhibiting inflammatory markers and oxidative stress.[1]
This compound: An Emerging Stilbenoid
This compound is a resveratrol trimer, oligomerized from two oxyresveratrol (B150227) and one resveratrol unit. It has been identified in extracts of Gnetum montanum, a plant recognized for its traditional medicinal uses. The extract of Gnetum montanum has been shown to possess antitumor, antioxidant, and anti-inflammatory properties.[2]
Research on the purified this compound is limited. However, one study has highlighted its potent anti-inflammatory activity, specifically its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α). The reported IC50 value for this inhibition was 1.49 x 10⁻⁶ mol L⁻¹.
The anticancer activity of the Gnetum montanum extract, which contains this compound, has been linked to the inhibition of the AKT signaling pathway, leading to apoptosis in human colon cancer cells.[2] This suggests a potential mechanism of action for this compound, although further studies with the isolated compound are necessary for confirmation.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for Gnetin C and this compound. The disparity in the volume of data underscores the extensive research conducted on Gnetin C compared to the exploratory stage of this compound studies.
Table 1: Anticancer Activity of Gnetin C
| Cell Line | Assay | IC50 (µM) | Reference |
| Human Leukemia HL60 | Cell Growth Inhibition | 13 | [1] |
Table 2: Anti-Inflammatory Activity of this compound
| Target | Assay | IC50 (mol L⁻¹) | Reference |
| TNF-α | Inhibition of Production | 1.49 x 10⁻⁶ |
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by Gnetin C and the proposed pathway for the extract containing this compound.
Caption: Signaling pathways modulated by Gnetin C.
Caption: Proposed signaling pathway for Gnetum montanum extract.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Gnetin C) for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to investigate the effect of a compound on protein expression and signaling pathways.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release their protein content.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
-
Cell Culture: Culture appropriate cells (e.g., macrophages or peripheral blood mononuclear cells).
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the test compound.
-
Supernatant Collection: After a specific incubation period, collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Calculation: Determine the concentration of the compound that inhibits TNF-α production by 50%.
Conclusion
The available evidence strongly supports the potent and multifaceted bioactivity of Gnetin C, positioning it as a promising candidate for further therapeutic development, particularly in oncology. Its demonstrated superiority over resveratrol in several preclinical models is a significant finding.
In contrast, this compound remains a relatively unexplored resveratrol oligomer. While initial findings from studies on Gnetum montanum extracts and a single study on the purified compound suggest potential anti-inflammatory and anticancer activities, a substantial body of research is required to fully elucidate its bioactivity profile and therapeutic potential. Direct comparative studies between this compound and other resveratrol oligomers like Gnetin C are essential to understand its relative potency and mechanisms of action. Future research should focus on the isolation and comprehensive biological evaluation of this compound to unlock its potential as a novel natural therapeutic agent.
References
Comparative analysis of stilbenoids isolated from different Gnetum species
A Comparative Analysis of Stilbenoids Isolated from Different Gnetum Species
This guide provides a comparative analysis of stilbenoids isolated from various Gnetum species, focusing on their biological activities. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Introduction to Gnetum Stilbenoids
The genus Gnetum is a rich source of stilbenoids, a class of polyphenolic compounds known for their diverse biological activities.[1][2] These compounds, which include resveratrol (B1683913) and its derivatives, have garnered significant interest for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] This guide compares stilbenoids isolated from several Gnetum species, including Gnetum gnemon, Gnetum montanum, Gnetum parvifolium, and Gnetum cleistostachyum, among others.
Stilbenoids Isolated from Gnetum Species
A variety of stilbenoids have been identified across different Gnetum species and their various parts. The table below summarizes some of the key stilbenoids and their sources.
| Stilbenoid | Gnetum Species | Plant Part | Reference(s) |
| Resveratrol | G. gnemon, G. montanum, G. cleistostachyum | Seeds, Lianas, Roots | [5][6][7] |
| Gnetin C | G. gnemon, G. leyboldii, G. schwackeanum | Seeds, Wood | [8][9] |
| Gnetol | G. montanum, G. microcarpum | Lianas | [7][10] |
| Gnemonoside A | G. gnemon | Seeds | [5] |
| Gnemonoside C | G. gnemon | Seeds | [5] |
| Gnemonoside D | G. gnemon | Seeds | [5] |
| Gnetifolin K | G. parvifolium | Lianas | [11] |
| Gnetifolin M | G. parvifolium | Lianas | [11] |
| Gnetifolin L | G. parvifolium | Lianas | [11] |
| Gnetifolin I | G. parvifolium | Lianas | [11] |
| Gnemonol M | G. parvifolium | Lianas | [11] |
| Gnetin E | G. parvifolium | Lianas | [11] |
| Isorhapontigenin | G. parvifolium, G. gnemon | Lianas, Fruit | [6][11] |
| Gnetumontanin B | G. montanum f. megalocarpum | Lianas | [12] |
| Gnetucleistol F | G. cleistostachyum | Lianas | [13] |
| Gnetofuran A | G. cleistostachyum | Lianas | [13] |
| Lehmbachol D | G. cleistostachyum | Lianas | [13] |
| Gnetifolin F | G. cleistostachyum | Lianas | [13] |
Quantitative Analysis of Stilbenoid Content
Quantitative data on the yield of specific stilbenoids from different Gnetum species is limited in the available literature. However, a study on Gnetum parvifolium seedlings provides some insight into the content of resveratrol and piceatannol (B1677779) under normal and stressed conditions.
| Stilbenoid | Plant Material | Condition | Content (µg/g DW) | Reference |
| Resveratrol | G. parvifolium seedlings | Control | ~1.5 | [14] |
| High Temperature (40°C) | ~3.0 | [14] | ||
| UV-C Irradiation | ~4.5 | [14] | ||
| Piceatannol | G. parvifolium seedlings | Control | ~0.5 | [14] |
| High Temperature (40°C) | ~1.0 | [14] | ||
| UV-C Irradiation | ~1.5 | [14] |
DW: Dry Weight
Comparative Biological Activity of Gnetum Stilbenoids
The biological activities of stilbenoids from Gnetum species have been evaluated through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for their antioxidant, anti-inflammatory, and cytotoxic effects.
Antioxidant Activity
| Stilbenoid/Extract | Assay | IC50 Value | Reference |
| G. gnemon leaf ethanol (B145695) extract | DPPH | 39.10 µg/mL | [15] |
| G. gnemon leaf ethyl acetate (B1210297) extract | DPPH | 80.92 µg/mL | [15] |
| G. gnemon leaf n-hexane extract | DPPH | 755.50 µg/mL | [15] |
| Prenylated stilbene (B7821643) from G. gnemon | DPPH | 240.13 ppm | [16] |
| Non-prenylated stilbene from G. gnemon | DPPH | 216.14 ppm | [16] |
Anti-inflammatory Activity
| Stilbenoid | Assay | Cell Line | IC50 Value (µM) | Reference |
| Gnetifolin K | Nitric Oxide Inhibition | BV-2 Microglia | 10.3 | [11] |
| Gnetifolin M | Nitric Oxide Inhibition | BV-2 Microglia | 16.1 | [11] |
| Gnetifolin L | Nitric Oxide Inhibition | BV-2 Microglia | 4.8 | [11] |
| Gnetifolin I | Nitric Oxide Inhibition | BV-2 Microglia | 7.2 | [11] |
| Gnemonol M | Nitric Oxide Inhibition | BV-2 Microglia | 3.2 | [11] |
| Gnetin E | Nitric Oxide Inhibition | BV-2 Microglia | 1.5 | [11] |
| Isorhapontigenin | Nitric Oxide Inhibition | BV-2 Microglia | 0.35 | [11] |
| This compound | TNF-α Inhibition | Murine Macrophages | 1.49 | [12] |
| Gnetol | PGE2 Inhibition | - | 1.84 | [10] |
Cytotoxic Activity
| Stilbenoid | Cell Line | IC50 Value (µM) | Reference |
| Prenylated stilbene from G. gnemon | Murine Leukemia P-388 | 25.5 µg/mL | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a sample.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the antioxidant activity of the sample.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the plant extract or isolated compound in methanol to obtain a series of concentrations.
-
Reaction: Add 1 mL of the sample solution to 2 mL of the DPPH solution. A control is prepared by adding 1 mL of methanol to 2 mL of the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Visualizations
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the isolation and bioactivity screening of stilbenoids from Gnetum species.
Caption: Workflow for stilbenoid isolation and bioactivity screening.
Proposed Biosynthetic Pathway of Stilbenoids in Gnetum
This diagram outlines the general biosynthetic pathway leading to the formation of stilbenoids in Gnetum species.
Caption: General biosynthetic pathway of stilbenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stilbenoids from the melinjo (Gnetum gnemon L.) fruit modulate cytokine production in murine Peyer's patch cells ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.biu.ac.il [cris.biu.ac.il]
- 10. scholar.unair.ac.id [scholar.unair.ac.id]
- 11. benchchem.com [benchchem.com]
- 12. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and biomimetic synthesis of anti-inflammatory stilbenolignans from Gnetum cleistostachyum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 16. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of Gnetumontanin B and Established TNF-alpha Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Gnetumontanin B, a naturally occurring stilbenoid, with established TNF-alpha (TNF-α) inhibitors. The information is intended to support research and development efforts in the field of inflammatory and autoimmune diseases.
Efficacy Overview
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory disorders. The inhibition of TNF-α has been a successful therapeutic strategy for diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis.[1][2] This guide compares the inhibitory potential of this compound against well-established biologic TNF-α inhibitors: Adalimumab, Infliximab, and Etanercept.
Quantitative Efficacy Data
The following table summarizes the available in vitro efficacy data for this compound and selected established TNF-α inhibitors. It is crucial to note that direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.
| Inhibitor | Type | Target | Assay System | IC50 Value (Molar) |
| This compound | Stilbenoid (Small Molecule) | TNF-α | Not specified in available literature | 1.49 x 10⁻⁶ M |
| Adalimumab | Monoclonal Antibody | Soluble and membrane-bound TNF-α | THP1-Blue NF-κB monocyte reporter cell line | 5.1 x 10⁻¹² M[3] |
| Infliximab | Monoclonal Antibody | Soluble and transmembrane forms of TNF-α | Not specified in a comparable in vitro cell-based assay in the available literature | Not available in a comparable format |
| Etanercept | Fusion Protein | Soluble TNF-α | Not specified in a comparable in vitro cell-based assay in the available literature | Not available in a comparable format |
Mechanism of Action
This compound and Stilbenoids: this compound belongs to the stilbenoid class of natural compounds. The anti-inflammatory activity of many stilbenoids is attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α. By inhibiting the NF-κB pathway, this compound likely reduces the production of TNF-α at the transcriptional level. Some studies also suggest that certain natural compounds can directly bind to TNF-α, preventing its interaction with its receptors.[6] The precise mechanism of this compound, whether through NF-κB inhibition, direct TNF-α binding, or a combination of both, requires further investigation.
Established TNF-α Inhibitors:
-
Adalimumab and Infliximab: These are monoclonal antibodies that bind with high affinity to both soluble and membrane-bound forms of TNF-α.[2][7] This binding neutralizes the biological activity of TNF-α, preventing it from interacting with its receptors (TNFR1 and TNFR2) and initiating the inflammatory cascade.[2][7]
-
Etanercept: This is a fusion protein that consists of the extracellular domain of the human TNF receptor 2 (TNFR2) fused to the Fc portion of human IgG1. It acts as a "decoy receptor," binding to soluble TNF-α and preventing it from activating cell surface TNF receptors.
Signaling Pathway
The following diagram illustrates the TNF-α signaling pathway and the potential points of inhibition for this compound and established TNF-α inhibitors.
Caption: TNF-α signaling and points of inhibition.
Experimental Protocols
A standardized in vitro cell-based assay to determine the inhibitory effect of a compound on TNF-α production typically involves the following steps. This protocol is a generalized representation and specific parameters may vary.
1. Cell Culture and Stimulation:
-
Cell Line: A macrophage-like cell line, such as RAW 264.7 or a human monocytic cell line like THP-1, is commonly used.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Stimulation: To induce TNF-α production, cells are stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS).
2. Inhibitor Treatment:
-
The test compound (e.g., this compound) and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations.
-
The cells are pre-incubated with the inhibitors for a specific period before the addition of the inflammatory stimulus.
3. Measurement of TNF-α Levels:
-
After a defined incubation period with the stimulus, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a sensitive and specific method, such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used and robust method for quantifying protein levels.
-
Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA: These are high-throughput screening-compatible assays that offer a no-wash format.
-
4. Data Analysis:
-
The percentage of TNF-α inhibition is calculated for each concentration of the inhibitor compared to the stimulated control (cells treated with LPS alone).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of TNF-α production, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
5. Cell Viability Assay:
-
To ensure that the observed inhibition of TNF-α is not due to cytotoxicity of the compound, a cell viability assay (e.g., MTT or MTS assay) is performed in parallel.
Experimental Workflow
The following diagram outlines a typical workflow for the screening and validation of potential TNF-α inhibitors.
Caption: Workflow for TNF-α inhibitor screening.
Conclusion
This compound demonstrates in vitro inhibitory activity against TNF-α. While its potency, based on the currently available data, appears to be lower than that of the highly potent monoclonal antibody Adalimumab, it represents a small molecule with potential for development. Further research is warranted to fully elucidate its mechanism of action, establish its efficacy in a wider range of in vitro and in vivo models, and to obtain directly comparable efficacy data against other established TNF-α inhibitors under identical experimental conditions. The exploration of natural compounds like this compound offers a promising avenue for the discovery of novel anti-inflammatory therapeutics.
References
- 1. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. An Engineered Monovalent Anti–TNF-α Antibody with pH-Sensitive Binding Abrogates Immunogenicity in Mice following a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 6. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opalbiopharma.com [opalbiopharma.com]
Gnetumontanin B: A Comparative Analysis Against Leading AKT Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, making it a prime target in cancer therapy. A multitude of inhibitors targeting this pathway are in various stages of development. This guide provides a comparative overview of Gnetumontanin B, a naturally occurring stilbenoid, alongside established AKT inhibitors, offering insights into their mechanisms and efficacy based on available experimental data.
Introduction to AKT Signaling and its Inhibition
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancers. AKT, a serine/threonine kinase, is a central node in this pathway. Its activation triggers a cascade of downstream signaling that promotes cell growth and survival. Consequently, inhibiting AKT is a promising strategy for cancer treatment. Inhibitors of the AKT pathway can be broadly categorized into ATP-competitive and allosteric inhibitors.
This compound: A Natural Stilbenoid with Potential AKT-Inhibiting Properties
This compound is a stilbenoid compound that has been identified in the plant Gnetum montanum. Research into the extract of Gnetum montanum (GME) has demonstrated its potential to inhibit the AKT signaling pathway and induce apoptosis in cancer cells. While direct quantitative data on the AKT inhibitory activity of isolated this compound is not yet available in the public domain, studies on the extract provide valuable preliminary insights.
A study on human colon cancer cells (SW480) showed that GME inhibited cell viability with the following IC50 values:
-
126.50 µg/mL at 24 hours
-
78.25 µg/mL at 48 hours
-
50.77 µg/mL at 72 hours[1]
Furthermore, the extract was shown to down-regulate the expression of phosphorylated AKT (P-AKT) and other downstream effectors of the pathway, such as P-GSK-3β and P-PDK1.[1] This indicates that components within the extract, including this compound, are likely responsible for the observed anti-cancer effects through modulation of the AKT pathway.
A molecular docking study on a related stilbenoid from Gnetum gnemon, gnetin C, suggested a potential interaction with the allosteric site of AKT1. This finding provides a plausible mechanism for how stilbenoids from the Gnetum genus may exert their inhibitory effects on the AKT pathway.
Comparison with Established AKT Inhibitors
Several small molecule inhibitors targeting AKT are currently in clinical development. This section compares this compound (based on the available data for the Gnetum montanum extract) with three prominent AKT inhibitors: Capivasertib, Ipatasertib, and MK-2206.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of these inhibitors. It is important to note that the data for this compound is for the Gnetum montanum extract and reflects the effect on cell viability, not direct kinase inhibition.
| Inhibitor | Target(s) | IC50 (AKT1) | IC50 (AKT2) | IC50 (AKT3) | Cell Viability IC50 (Cell Line) |
| This compound (in GME) | AKT Pathway | Not Available | Not Available | Not Available | 50.77 µg/mL (SW480, 72h)[1] |
| Capivasertib (AZD5363) | Pan-AKT | 3 nM | 7 nM | 7 nM | Varies by cell line |
| Ipatasertib (GDC-0068) | Pan-AKT | 5 nM | 18 nM | 8 nM | Varies by cell line |
| MK-2206 | Allosteric Pan-AKT | 8 nM | 12 nM | 65 nM | Varies by cell line |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: The AKT Signaling Pathway and Point of Inhibition.
Caption: A Standard Western Blotting Workflow.
Caption: The MTT Cell Viability Assay Workflow.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the presented data and for designing future studies.
Cell Viability (MTT) Assay
Objective: To assess the effect of an inhibitor on cell proliferation and viability.
Protocol:
-
Cell Seeding: Cells (e.g., SW480 human colon cancer cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the inhibitor (e.g., Gnetum montanum extract) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Formation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated.
Western Blotting for AKT Pathway Proteins
Objective: To determine the effect of an inhibitor on the expression and phosphorylation status of proteins in the AKT signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor at various concentrations and for different durations. After treatment, the cells are washed and then lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract the total protein.
-
Protein Quantification: The concentration of the protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., total AKT, phospho-AKT (Ser473), phospho-AKT (Thr308)).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP on the secondary antibody to produce light. This light is captured using an imaging system.
-
Analysis: The intensity of the bands on the resulting image corresponds to the amount of the target protein. The levels of phosphorylated proteins are often normalized to the levels of the corresponding total protein.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of a compound on the enzymatic activity of AKT.
Protocol:
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified active AKT enzyme, a specific substrate peptide, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: The inhibitor (e.g., this compound) is added at a range of concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period, allowing the kinase to phosphorylate the substrate.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using radioactively labeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
ELISA-based assay: Using an antibody that specifically recognizes the phosphorylated form of the substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced in the reaction, which is then converted to a light signal.
-
-
Data Analysis: The activity of the kinase is measured at each inhibitor concentration, and the IC50 value is determined.
Conclusion
This compound, as a component of the Gnetum montanum extract, has demonstrated promising anti-cancer properties that appear to be mediated, at least in part, through the inhibition of the AKT signaling pathway. While direct evidence of its interaction with and inhibition of AKT kinase is still needed, the initial findings are encouraging. In comparison to established, highly potent AKT inhibitors like Capivasertib, Ipatasertib, and MK-2206, the Gnetum montanum extract shows significantly lower potency in cell viability assays. However, natural products often have the advantage of novel chemical scaffolds and potentially different modes of action, which can be beneficial in overcoming drug resistance. Further research is warranted to isolate this compound and quantitatively assess its direct inhibitory effects on AKT isoforms and its efficacy in various cancer models. Such studies will be crucial in determining its potential as a lead compound for the development of new anti-cancer therapeutics.
References
Validating the Significance of Gnetumontanin B: A Statistical and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological effects of Gnetumontanin B, a naturally occurring stilbenoid with promising therapeutic potential. Through a detailed comparison with established natural compounds, resveratrol (B1683913) and curcumin (B1669340), this document outlines the statistical methods and experimental protocols necessary to rigorously assess its efficacy.
Comparative Efficacy: this compound and Alternatives
While direct comparative studies are limited, existing research allows for an indirect assessment of this compound's potency against well-characterized alternatives. The following tables summarize the inhibitory concentration (IC50) values for this compound, resveratrol, and curcumin in relevant anti-inflammatory and anti-cancer assays. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Target | IC50 |
| This compound | TNF-α Inhibition | TNF-α production in murine macrophages | 1.49 x 10⁻⁶ mol L⁻¹ |
| Resveratrol | IL-6 and TNF-α Inhibition | IL-6 and TNF-α production in THP-1 cells | Dose-dependent reduction |
| Curcumin | IL-6 and TNF-α Inhibition | IL-6 and TNF-α production in THP-1 cells | Dose-dependent reduction |
Table 2: Cytotoxic Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (as part of Gnetum montanum extract) | SW480 | Colon Cancer | Dose-dependent inhibition of proliferation |
| Resveratrol | MCF-7 | Breast Cancer | 51.18[1] |
| HepG2 | Liver Cancer | 57.4[1] | |
| SW480 | Colon Cancer | ~70-150 | |
| HeLa | Cervical Cancer | ~200-250[2] | |
| MDA-MB-231 | Breast Cancer | ~200-250[2] | |
| Curcumin | MCF-7 | Breast Cancer | 1.32 - 44.61[3] |
| MDA-MB-231 | Breast Cancer | 11.32 - 54.68[4][3] | |
| T47D | Breast Cancer | 2.07[4] | |
| Colorectal Cancer Cell Lines | Colon Cancer | 10.26 - 13.31[5] |
Statistical Methods for Validating Significance
The robust validation of this compound's effects hinges on the application of appropriate statistical methods. The choice of statistical test is dictated by the experimental design and the nature of the data.
Dose-Response Curve Analysis
To determine the IC50 values and compare the potency of this compound with other compounds, a dose-response analysis is essential.
-
Method: Non-linear regression is the preferred method for analyzing dose-response curves.[6] The data is typically fitted to a sigmoidal (four-parameter logistic) model.
-
Statistical Tests:
-
F-test: To determine if the sigmoidal model provides a significantly better fit than a horizontal line (no effect). A low p-value indicates a significant dose-dependent effect.
-
Extra sum-of-squares F-test: To compare the IC50 values and curve parameters between this compound and alternative compounds. This test determines if there is a statistically significant difference in their potency or efficacy.
-
-
Software: GraphPad Prism, R (with packages like 'drc'), or other statistical software can be used for these analyses.
Analysis of Protein Expression (Western Blots)
Western blotting is a key technique to investigate the effect of this compound on signaling pathways. Statistical analysis is crucial for quantifying changes in protein expression.
-
Method: Densitometry is used to quantify the band intensity of the target protein, which is then normalized to a loading control (e.g., β-actin or GAPDH).
-
Statistical Tests:
-
Student's t-test: For comparing the mean protein expression between two groups (e.g., control vs. This compound-treated).
-
Analysis of Variance (ANOVA): For comparing the mean protein expression across three or more groups (e.g., control, this compound, and an alternative compound). A post-hoc test (e.g., Tukey's or Dunnett's test) is then used to identify which specific groups differ significantly.
-
-
Replicates: It is critical to perform multiple biological replicates (typically at least three) to ensure the reliability of the results and to perform meaningful statistical analysis.
Analysis of Apoptosis Assays
Flow cytometry-based apoptosis assays using Annexin V and Propidium Iodide (PI) staining provide quantitative data on cell death.
-
Method: The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive) are determined.
-
Statistical Tests:
-
Student's t-test or ANOVA: To compare the percentage of apoptotic cells between different treatment groups.
-
Key Signaling Pathways and Experimental Workflows
This compound, along with resveratrol and curcumin, is known to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt and NF-κB pathways.
Caption: PI3K/Akt signaling pathway and points of inhibition.
Caption: NF-κB signaling pathway and points of inhibition.
Detailed Experimental Protocols
Apoptosis Assay via Annexin V/PI Staining
This protocol is for the detection of apoptosis by flow cytometry.[6][7][8]
-
Cell Seeding and Treatment: Seed cells at a density of 1-2 x 10⁵ cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound, an alternative compound, or vehicle control for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Western Blot for Phospho-Akt (Ser473)
This protocol details the detection of phosphorylated Akt as a marker of PI3K/Akt pathway activation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Caption: General experimental workflow for validating this compound's effects.
References
- 1. Curcumin and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NEMO involves in NF-κB activation by interaction with p65 and promoting its nuclear translocation in large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation | PLOS Biology [journals.plos.org]
- 5. Inhibition of the NEMO/IKKβ association complex formation, a novel mechanism associated with the NF-κB activation suppression by Withania somnifera's key metabolite withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Study between Curcumin and Nanocurcumin Loaded PLGA on Colon Carcinogenesis Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gnetumontanin B and Its Glycosylated Derivatives in Preclinical Research
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the stilbene (B7821643) trimer Gnetumontanin B and its potential glycosylated derivatives. It synthesizes available data on their biological activities, focusing on anti-inflammatory and anti-tumor properties, and outlines the experimental methodologies used for their evaluation.
This compound is a naturally occurring stilbene trimer isolated from plants of the Gnetum genus, notably Gnetum montanum.[1] Stilbenoids, a class of polyphenolic compounds, are recognized for a wide range of pharmacological effects.[2][3] this compound, in particular, has demonstrated significant biological activity, including potent anti-inflammatory and potential anti-cancer effects. Glycosylation, the enzymatic attachment of sugars to a molecule, is a common modification of natural products that can alter their physicochemical properties and biological activities.[3][4][5] While specific glycosylated derivatives of this compound are not extensively characterized in publicly available literature, this guide will draw comparisons based on known effects of glycosylation on similar stilbene oligomers to predict the properties of such derivatives.
Comparative Biological and Physicochemical Properties
The addition of a glycosyl group to a stilbene oligomer like this compound is expected to primarily influence its solubility and bioavailability, which in turn can modulate its therapeutic efficacy. The following table summarizes the known attributes of this compound and the hypothesized characteristics of its glycosylated forms.
| Property | This compound | Glycosylated this compound (Hypothesized) |
| Structure | Stilbene trimer | Stilbene trimer with one or more sugar moieties |
| Solubility | Low water solubility, soluble in organic solvents | Higher water solubility |
| Bioavailability | Potentially limited by low solubility | Potentially enhanced due to increased solubility |
| Anti-inflammatory Activity | Potent inhibitor of TNF-α | Activity may be retained, enhanced, or reduced depending on the specific glycosylation pattern |
| Anti-tumor Activity | Shows cytotoxicity against cancer cell lines (e.g., SW480) | May exhibit altered cytotoxicity and potentially different mechanisms of action |
| Stability | Susceptible to metabolic degradation | Glycosylation may protect the molecule from rapid metabolism, increasing its half-life |
Experimental Data and Performance Comparison
Direct comparative experimental data for this compound and its glycosylated derivatives is limited. However, we can analyze the existing data for this compound and infer the potential performance of its glycosylated counterparts based on studies of similar compounds.
Anti-inflammatory Activity
This compound has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory processes. While specific IC50 values for this compound are not consistently reported across all studies, its inhibitory action is a significant finding. The effect of glycosylation on the anti-inflammatory activity of stilbenoids can be variable. In some instances, the addition of a sugar moiety can decrease the anti-inflammatory effect.[6]
Table 1: Anti-inflammatory Activity Profile
| Compound | Target | Assay | Key Findings |
| This compound | TNF-α | Cellular assays measuring TNF-α production or activity | Potent inhibition of TNF-α. |
| Glycosylated Stilbenes (General) | Various inflammatory mediators | Cellular assays (e.g., NO production in LPS-stimulated macrophages) | Activity is variable; some glycosylated stilbenes show moderate inhibitory effects on NO production.[7] |
Anti-tumor Activity
Extracts of Gnetum montanum, which contain this compound, have been shown to induce apoptosis in human colon cancer cells (SW480).[1][8][9] The anti-proliferative activity of the extract was found to be mediated through the inhibition of the AKT signaling pathway.[1] Glycosylation can influence the anti-tumor activity of compounds by altering their uptake into cells and interaction with molecular targets. For some stilbenes, glycosylation has been shown to enhance stability and safety with no cytotoxicity at concentrations where the parent compound is toxic.[4]
Table 2: Anti-tumor Activity Profile (SW480 Colon Cancer Cells)
| Compound/Extract | Assay | Metric | Result |
| Gnetum montanum Extract (containing this compound) | MTS Assay | IC50 (48h) | 78.25 µg/mL[1][8][9] |
| Glycosylated Stilbenes (General) | Various cancer cell lines | Cytotoxicity Assays | Often exhibit activity, with potential for improved safety profiles compared to the aglycone.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound and its derivatives.
TNF-α Inhibition Assay
This assay evaluates the ability of a compound to inhibit the production or activity of TNF-α in stimulated immune cells, such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: Macrophages are cultured in a suitable medium and seeded in 96-well plates.
-
Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of TNF-α.
-
Treatment: Cells are co-incubated with the stimulus and various concentrations of the test compound (this compound or its derivatives).
-
Quantification of TNF-α: After a set incubation period, the concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Cytotoxicity Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.
-
Cell Seeding: SW480 colon cancer cells are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Treatment: The cells are treated with various concentrations of the test compound for specific durations (e.g., 24, 48, 72 hours).[1]
-
MTS Reagent Addition: At the end of the treatment period, the MTS reagent is added to each well.[1]
-
Incubation: The plates are incubated to allow viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[1]
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Visualizing Molecular Pathways and Workflows
Understanding the mechanism of action of this compound and its derivatives requires mapping their effects on cellular signaling pathways.
Experimental workflow for comparative analysis.
The anti-tumor effects of Gnetum montanum extract, containing this compound, have been linked to the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.
Inhibition of the PI3K/AKT signaling pathway.
Stilbenoids are also known to modulate the NF-κB pathway, which is central to inflammation and cancer.
Modulation of the NF-κB signaling pathway.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycosylation of Stilbene Compounds by Cultured Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Stilbene Glycoside with Promising Cell Rejuvenation Activity through Biotransformation by the Entomopathogenic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stilbene Glycoside Oligomers from the Roots of Polygonum multiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gnetumontanin B and Oxyresveratrol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, stilbenoids have garnered significant attention for their diverse pharmacological activities. Among these, Gnetumontanin B, a stilbene (B7821643) trimer from the Gnetum species, and oxyresveratrol (B150227), a hydroxylated analog of resveratrol (B1683913), are two compounds of interest. This guide provides a head-to-head comparison of their reported bioactivities, supported by available experimental data, to aid researchers in their exploration of these promising molecules.
At a Glance: Comparative Bioactivity
| Biological Activity | This compound | Oxyresveratrol |
| Tyrosinase Inhibition | Data not available | Potent inhibitor (IC₅₀: 1.2 µM, Mushroom Tyrosinase)[1] |
| Anti-inflammatory | Potent inhibitor of TNF-α production (IC₅₀: 1.49 µM)[2] | Inhibits production of various inflammatory mediators, including TNF-α, IL-6, NO, and PGE₂.[3] |
| Antioxidant Activity | Data not available | Exhibits significant free radical scavenging activity.[3][4] |
| Neuroprotection | Data not available | Demonstrates neuroprotective effects in various in vitro models.[5][6] |
In-Depth Analysis of Bioactivities
Anti-inflammatory Activity
Both this compound and oxyresveratrol have demonstrated notable anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines.
This compound: Limited studies are available, but existing research highlights its potent ability to inhibit Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation. One study reported an IC₅₀ value of 1.49 µM for the inhibition of TNF-α production.[2]
Oxyresveratrol: Oxyresveratrol has been more extensively studied and is known to suppress the production of a range of inflammatory molecules. It effectively inhibits the release of TNF-α, Interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This broad-spectrum anti-inflammatory action is attributed to its ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation.
This compound: Currently, there is a lack of publicly available data on the tyrosinase inhibitory activity of this compound.
Oxyresveratrol: Oxyresveratrol is a well-documented potent tyrosinase inhibitor. It has been shown to have an IC₅₀ of 1.2 µM against mushroom tyrosinase, making it significantly more potent than kojic acid, a commonly used tyrosinase inhibitor.[1] Its mechanism of inhibition is reported to be non-competitive.[1]
Antioxidant Activity
The ability to neutralize free radicals is a crucial aspect of the therapeutic potential of many natural compounds.
This compound: Specific quantitative data on the antioxidant activity of this compound, such as DPPH or ABTS radical scavenging IC₅₀ values, are not readily available in the current literature.
Oxyresveratrol: Oxyresveratrol is recognized as a potent antioxidant.[3] It demonstrates significant free radical scavenging activity, contributing to its protective effects against oxidative stress-related damage.[4]
Neuroprotective Effects
Protecting neurons from damage is a critical area of research for neurodegenerative diseases.
This compound: There is currently no available data on the neuroprotective effects of this compound.
Oxyresveratrol: Oxyresveratrol has shown promise as a neuroprotective agent in various in vitro models. It has been demonstrated to protect neuronal cells from injury induced by trauma and other neurotoxic insults.[5][6] These protective effects are often linked to its antioxidant and anti-inflammatory properties.
Experimental Protocols
TNF-α Inhibition Assay (General Protocol)
A standardized experimental protocol for determining the IC₅₀ of TNF-α inhibition by a test compound in LPS-stimulated macrophages is outlined below.
Caption: Workflow for TNF-α Inhibition Assay.
Mushroom Tyrosinase Inhibition Assay (General Protocol)
The following diagram illustrates a typical workflow for assessing the tyrosinase inhibitory activity of a compound.
Caption: Workflow for Mushroom Tyrosinase Inhibition Assay.
Signaling Pathways
Anti-inflammatory Signaling Pathway of Oxyresveratrol
Oxyresveratrol exerts its anti-inflammatory effects by intervening in key signaling cascades, notably the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory genes.
Caption: Oxyresveratrol's Anti-inflammatory Signaling Pathway.
Conclusion
This comparative guide highlights the current state of knowledge on the bioactivities of this compound and oxyresveratrol. While oxyresveratrol has been extensively studied, revealing a broad spectrum of pharmacological effects, research on this compound is still in its nascent stages. The potent TNF-α inhibitory activity of this compound suggests it is a promising candidate for further investigation as an anti-inflammatory agent.
For a comprehensive head-to-head comparison, future studies should aim to evaluate both compounds in parallel under identical experimental conditions across a range of bioassays. Such research will be invaluable for elucidating their relative potencies and therapeutic potential.
References
- 1. Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative antioxidant activities and synergism of resveratrol and oxyresveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential neuroprotective effects of oxyresveratrol against traumatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gnetumontanin B: A Guide for Laboratory Professionals
Chemical and Physical Properties
Stilbenoids, as a class of compounds, exhibit certain chemical characteristics that inform their handling and disposal. Gnetumontanin B is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Like other stilbenoids, it may be sensitive to light and undergo isomerization or degradation upon exposure to UV or fluorescent light.[1][2] Therefore, it is crucial to store the compound in a cool, dark, and well-ventilated place.
| Property | Information |
| Chemical Class | Stilbenoid |
| Source | Gnetum montanum |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| Stability | Sensitive to heat, air, and light.[1] Can undergo trans to cis isomerization upon exposure to UV and visible light.[1][2] May be degraded by oxidation under certain conditions.[1] |
| Storage | Keep in a cool, dark place. For long-term storage, -20°C is recommended. |
Experimental Protocols: Safe Handling and Disposal Workflow
The overriding principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment.[3] This involves proper segregation, labeling, and containment of all chemical waste generated.
Personal Protective Equipment (PPE): Before handling this compound, personnel should be equipped with standard laboratory PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Disposal of this compound Waste:
The proper disposal of this compound, whether in pure form or in solution, must adhere to institutional, local, and national regulations for chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless they are compatible.[3] It is best practice to collect all this compound waste, including contaminated consumables (e.g., pipette tips, vials), in a dedicated and clearly labeled waste container.
-
Waste Containers: Use dependable containers that are compatible with the chemical properties of the waste.[3] For liquid waste containing this compound and organic solvents, use a sealed, leak-proof container. Solid waste should be collected in a separate, clearly labeled container.
-
Labeling: All waste containers must be clearly and accurately labeled.[4] The label should include:
-
The full name of the chemical: "this compound"
-
The solvent(s) present and their approximate concentrations
-
The words "Hazardous Waste" or other identifiers as required by your institution
-
The date of accumulation
-
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated.
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4][5] These entities are equipped to handle and dispose of chemical waste in compliance with all relevant regulations.[4]
Spill Procedures:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or involves a volatile solvent, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully clean the affected area. The collected spill waste should be treated as hazardous waste and disposed of according to the procedures outlined above.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots [mdpi.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Protocols for Handling Gnetumontanin B
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gnetumontanin B. The following guidelines are designed to ensure a safe laboratory environment through procedural and step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Standard | Purpose |
| Body Protection | Laboratory Coat | --- | Protects skin and personal clothing from dust and splashes.[3][4] |
| Eye and Face Protection | Safety Glasses with Side Shields | ANSI Z87.1[3] | Minimum requirement to protect against flying particles when handling the powder.[3] |
| Chemical Splash Goggles | ANSI Z87.1[3] | Should be worn when there is a potential for splashes, such as when preparing solutions.[3] Must be worn in addition to safety glasses for maximum protection. | |
| Face Shield | ANSI Z87.1[3] | Recommended when handling larger quantities of the powder or solutions to protect the entire face from splashes or dust.[3][4] | |
| Hand Protection | Nitrile Gloves | --- | Provide protection against incidental contact with the powder and its solutions.[3][5] For prolonged contact or when using solvents, consider double-gloving. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of fine particles.[4] |
| Foot Protection | Closed-toe Shoes | --- | Required at all times in the laboratory to protect against spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure experimental integrity.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Ventilation: Ensure adequate ventilation in the work area.[4]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station before starting work.
2. Weighing and Aliquoting the Powder:
-
Perform all weighing and handling of the solid compound within a chemical fume hood to prevent inhalation of the powder.
-
Use anti-static weighing paper or a weighing boat to minimize dispersal of the powder.
-
Handle with care to avoid creating dust.
3. Solution Preparation:
-
This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[1]
-
When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
-
If sonication is required to dissolve the compound, ensure the vial is securely capped.
4. Experimental Use:
-
When using solutions of this compound, always wear appropriate gloves and eye protection.[3][4]
-
Avoid direct contact with skin and eyes.
-
Keep containers of this compound, both solid and in solution, tightly sealed when not in use.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Aqueous and Solvent-Based Solutions | Collect in a properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag and dispose of according to institutional guidelines. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound | CAS:809237-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. uah.edu [uah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
